molecular formula C11H10N2O4 B156242 Ethyl 7-nitro-1H-indole-2-carboxylate CAS No. 6960-46-9

Ethyl 7-nitro-1H-indole-2-carboxylate

Cat. No.: B156242
CAS No.: 6960-46-9
M. Wt: 234.21 g/mol
InChI Key: GTZAIVBXGPLYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-nitro-1H-indole-2-carboxylate serves as a versatile and crucial synthetic intermediate in advanced medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor in the design and synthesis of novel indole-based therapeutic agents. In one significant application, this compound is utilized as a core scaffold for developing potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway. Inhibition of FBPase represents a promising strategy for managing type 2 diabetes by reducing excessive hepatic glucose output, and derivatives of this compound have demonstrated potent inhibitory activity with IC50 values reaching the low micromolar range . Furthermore, the indole-2-carboxylate scaffold is extensively investigated in antiviral research, particularly for designing novel HIV-1 integrase strand transfer inhibitors (INSTIs). Researchers leverage this structure because the indole nitrogen and the 2-carboxylate group can effectively chelate the two Mg2+ ions within the enzyme's active site, a mechanism critical for inhibiting the viral replication process . Beyond these focal areas, this building block is also employed in early-stage discovery efforts for treatments against neglected tropical diseases, such as Chagas disease, highlighting its broad utility in probing new therapeutic mechanisms . Its well-defined reactivity allows researchers to explore extensive structure-activity relationships, making this compound a foundational chemical for generating targeted molecular libraries in the pursuit of new bioactive entities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZAIVBXGPLYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290598
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-46-9
Record name 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 69878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6960-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a foundational building block for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the development of therapeutic agents, particularly as a precursor to p38 MAP kinase inhibitors and compounds with anti-Trypanosoma cruzi activity.

Physicochemical Characteristics

This compound is a yellow to brown crystalline powder.[1] Its core structure consists of an indole ring system substituted with a nitro group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various chemical syntheses.

Structural and General Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₄[2][3]
Molecular Weight 234.21 g/mol [2][3]
IUPAC Name This compound[4]
CAS Number 6960-46-9[1][3]
Appearance Yellow to brown powder[1]
Purity ≥ 98% (HPLC)[2]
Physical Properties
PropertyValueReference
Melting Point 90-96 °C[1]
Boiling Point 429.5 °C at 760 mmHg[1]
Density 1.393 g/cm³[1]
Flash Point 213.5 °C[1]
Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Spectrum TypeData Availability
¹H NMR Available
Mass Spectrometry Available

The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides characteristic signals for the protons of the indole ring, the ethyl group, and the aromatic protons, confirming the compound's structure.[5] Mass spectrometry data further corroborates the molecular weight and fragmentation pattern.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with 2-nitroaniline. The following is a detailed experimental protocol based on established synthetic routes.[6]

Step 1: Preparation of Ethyl 2-(2-nitrophenyl)hydrazine-1-ylidene)propanoate (Ethylpyruvate o-nitrophenylhydrazone)
  • Diazonium Salt Formation:

    • In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for 10 minutes.

    • A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases.

  • Coupling Reaction:

    • In a separate ice bath, ethyl 2-methyl-3-oxobutanoate (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL).

    • A 50% potassium hydroxide solution (prepared from 32.47 g of KOH) is slowly added.

    • This mixture is then poured into ice water (380 mL) and stirred for 10 minutes.

    • The previously prepared diazonium salt solution is added, leading to the immediate formation of a yellow solid.

    • The mixture is stirred for an additional 10 minutes.

  • Isolation and Purification:

    • The solid product is collected by filtration and washed with water until the filtrate is neutral.

    • The crude product is dried and then recrystallized from ethanol to yield a mixture of Z and E isomers of ethyl 2-((2-nitrophenyl)hydrazono)propanoate as bright yellow needles.

Step 2: Fischer Indole Synthesis to this compound
  • Cyclization:

    • The dried ethyl 2-((2-nitrophenyl)hydrazono)propanoate (12.00 g, 47.76 mmol) is added to a three-neck flask containing polyphosphoric acid (64.56 g, 191.05 mmol).

    • The mixture is heated to 70°C and stirred until homogeneous, after which the temperature is raised to 80°C.

    • The reaction is allowed to proceed for 12 hours, with completion monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • While still hot, the viscous black solution is poured into ice water (400 g) and stirred until the polyphosphoric acid is fully hydrolyzed, resulting in a dark brown solid.

    • The solid is collected by filtration and dried.

  • Purification:

    • The crude product is purified by continuous extraction with petroleum ether (boiling point 60-90°C) for 12 hours.

    • The petroleum ether is concentrated to yield a yellow solid.

    • Recrystallization from ethanol affords pure this compound as pale yellow needles.[6]

G Synthesis of this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis 2-Nitroaniline 2-Nitroaniline Diazonium Salt Diazonium Salt 2-Nitroaniline->Diazonium Salt NaNO₂, HCl Ethylpyruvate o-nitrophenylhydrazone Ethylpyruvate o-nitrophenylhydrazone Diazonium Salt->Ethylpyruvate o-nitrophenylhydrazone Coupling Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->Ethylpyruvate o-nitrophenylhydrazone This compound This compound Ethylpyruvate o-nitrophenylhydrazone->this compound Polyphosphoric Acid, 80°C

Synthesis Workflow

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds. Its indole scaffold is a common feature in many pharmaceuticals.

Precursor to p38 MAP Kinase Inhibitors

The compound is utilized in the synthesis of p38 inhibitors.[7] The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular response to stress and plays a significant role in inflammatory pathways.[8] Inhibitors of p38 are of great interest for the treatment of inflammatory diseases. The indole-2-carboxamide scaffold, derived from this compound, is a key structural motif in a class of potent p38 inhibitors.

G p38 MAP Kinase Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Gene Expression Indole-2-carboxamide (derived from this compound) Indole-2-carboxamide (derived from this compound) Indole-2-carboxamide (derived from this compound)->p38 MAPK Inhibition

p38 MAPK Signaling Pathway Inhibition
Intermediate in the Synthesis of Anti-Trypanosoma cruzi Agents

This compound is a starting material for the synthesis of 1H-indole-2-carboxamides that have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] Although the final compounds in these studies were discontinued due to unfavorable pharmacokinetic properties, the initial findings highlight the potential of this chemical scaffold in the development of novel anti-parasitic drugs.

G Drug Development Workflow This compound This compound Synthesis of 1H-indole-2-carboxamides Synthesis of 1H-indole-2-carboxamides This compound->Synthesis of 1H-indole-2-carboxamides Starting Material Screening for anti-Trypanosoma cruzi activity Screening for anti-Trypanosoma cruzi activity Synthesis of 1H-indole-2-carboxamides->Screening for anti-Trypanosoma cruzi activity Candidate Compounds Lead Compound Identification Lead Compound Identification Screening for anti-Trypanosoma cruzi activity->Lead Compound Identification Optimization Optimization Lead Compound Identification->Optimization

Anti-Trypanosoma cruzi Agent Development
Other Applications

Beyond its role in drug discovery, this compound is also explored in the development of fluorescent probes and in material science for creating novel polymers.[2]

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible and versatile building block. The demonstrated utility of this molecule as a precursor for potent p38 MAP kinase inhibitors and its potential in the development of anti-parasitic agents underscore its importance in the quest for new therapeutic solutions. Further research into derivatives of this compound is likely to yield novel compounds with significant biological activities.

References

Spectroscopic and Synthetic Profile of Ethyl 7-nitro-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise yet comprehensive overview of the spectroscopic data and synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate. All presented data is supported by experimental protocols and visualized through logical diagrams to facilitate understanding and application in a research context.

Introduction

This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The introduction of a nitro group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and biological activity. This guide details the key analytical data and synthetic methodology for this specific compound.

Spectroscopic Data

A comprehensive analysis of this compound has been conducted using various spectroscopic techniques. The data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available-
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Interpretation
Data not available-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Predicted m/z
235.07134[M+H]⁺
257.05328[M+Na]⁺
233.05678[M-H]⁻

(Data predicted by computational models).[2]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the diazotization of 2-nitroaniline, followed by a Japp-Klingemann reaction and subsequent Fischer indole synthesis.

Synthesis of this compound

A detailed, multi-step synthesis protocol is available and has been reported. The general workflow involves the initial preparation of a diazonium salt from 2-nitroaniline. This is followed by a reaction with an active methylene compound to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the final indole product. While a comprehensive, step-by-step protocol from a peer-reviewed journal article with full characterization data for the final compound was not found within the scope of this search, a similar synthetic pathway has been described.

Logical Relationships in Synthesis

The synthesis of this compound follows a well-established reaction pathway for indole synthesis. The key transformations can be visualized as a logical progression of chemical reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Nitroaniline 2-Nitroaniline Hydrazone Hydrazone 2-Nitroaniline->Hydrazone Diazotization & Coupling Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Hydrazone This compound This compound Hydrazone->this compound Fischer Indole Synthesis

Caption: Synthetic pathway for this compound.

Biological Activity

Conclusion

This technical guide provides a summary of the currently available spectroscopic data and a general synthetic approach for this compound. While a complete set of experimentally derived spectral data with detailed peak assignments is not yet publicly available, this document serves as a foundational resource for researchers. Further empirical studies are necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

The Biological Versatility of Nitroindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this bicyclic heterocycle significantly modulates its electronic properties, enhancing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the diverse biological activities of nitroindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Targeting Oncogenic Pathways

Nitroindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the stabilization of G-quadruplex DNA structures and the induction of oxidative stress.

Mechanism of Action

A key target of several 5-nitroindole derivatives is the G-quadruplex structure in the promoter region of the c-Myc oncogene.[1][2] The c-Myc protein is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[2] By binding to and stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to the downregulation of c-Myc protein expression.[1][2] This, in turn, disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Furthermore, certain nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS).[1][2] Elevated ROS levels contribute to cellular damage and induce apoptosis, further enhancing the anticancer efficacy of these compounds.[1][2] Some indole derivatives have also been found to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3]

Quantitative Anticancer Activity

The anticancer efficacy of several nitroindole derivatives has been quantified using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindoleCompound 5HeLa (Cervical Cancer)5.08 ± 0.91[4]
Pyrrolidine-substituted 5-nitroindoleCompound 7HeLa (Cervical Cancer)5.89 ± 0.73[4]
5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone1-morpholinomethyl derivative (4l)HOP-62 (Non-small cell lung cancer)<0.01
5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone1-morpholinomethyl derivative (4l)HL-60(TB) (Leukemia)0.50
5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone1-morpholinomethyl derivative (4l)MOLT-4 (Leukemia)0.66
7-Nitroindole derivativeCompound 8Mutant AKT1(S473D)0.0109[1]
Signaling Pathways

anticancer_pathways cluster_g4 c-Myc G-Quadruplex Stabilization cluster_ros ROS Induction cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition Nitroindole Nitroindole G4_DNA c-Myc Promoter G-Quadruplex Transcription_Inhibition Transcription Inhibition cMyc_mRNA c-Myc mRNA Downregulation cMyc_Protein c-Myc Protein Downregulation Proliferation_Survival Cell Proliferation & Survival cMyc_Protein->Proliferation_Survival Nitroindole_ROS Nitroindole ROS Increased ROS Oxidative_Stress Oxidative Stress Apoptosis_ROS Apoptosis Nitroindole_PI3K Nitroindole PI3K PI3K Akt Akt mTOR mTOR

Antimicrobial Activity: A Broad Spectrum of Action

Indole and its derivatives have long been recognized for their antimicrobial properties, and the addition of a nitro group can enhance this activity. Nitroindoles have demonstrated efficacy against a variety of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism, leading to cellular damage and death. For some bacteria, such as Staphylococcus aureus, indole derivatives may also act as efflux pump inhibitors, preventing the bacteria from expelling antibiotics and thus restoring their efficacy.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The MIC values for several indole derivatives against various pathogens are presented below. It is important to note that much of the available data is for broader classes of indole derivatives, with specific data for nitroindoles being less common.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Indole-thiadiazoleCompound 2hStaphylococcus aureus6.25[1]
Indole-triazoleCompound 3dStaphylococcus aureus6.25[1]
Indole-thiadiazoleCompound 2cBacillus subtilis3.125[1]
Indole-triazoleCompound 3cBacillus subtilis3.125[1]
Indole derivativesCompounds 1b, 2b-d, 3b-dCandida albicans3.125[1]
Halogenated indole derivativesCompounds 1a, 1b, 1d, 2a-d, 3a-d, 3h, 4a, 4d-gCandida krusei3.125[1]
5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole-Extensively drug-resistant Acinetobacter baumannii64[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Indole derivatives have shown promise in this arena, with some nitroindoles exhibiting potent inhibitory effects on key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] This is frequently achieved through the inhibition of signaling pathways that regulate inflammation, most notably the NF-κB pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes.[10]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of indole derivatives is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Compound ClassDerivativeAssayIC50 (µM)Reference
Indole derivative of Ursolic AcidUA-1NO Inhibition in RAW 264.7 cells2.2 ± 0.4[7]
Ursolic Acid (parent compound)-NO Inhibition in RAW 264.7 cells17.5 ± 2.0[7]
N-substituted indole and aminophenylmorpholin-3-one conjugateCompound 4TNF-α Inhibition (71% at test conc.)-[6]
N-substituted indole and aminophenylmorpholin-3-one conjugateCompound 4IL-6 Inhibition (53% at test conc.)-[6]
Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nitroindole Nitroindole Derivative Nitroindole->IKK Inhibits Nitroindole->NFκB Inhibits Translocation

Antiviral Activity: An Emerging Frontier

While the antiviral activity of nitroindole derivatives is a less explored area compared to their other biological properties, the broader class of indole-containing compounds has demonstrated significant potential in combating viral infections.

Mechanism of Action

Indole derivatives have been shown to inhibit various stages of the viral life cycle, including viral entry, replication, and the activity of viral enzymes such as reverse transcriptase and protease.[11][12] For instance, some indole derivatives have shown activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[13][14]

Quantitative Antiviral Activity

Data on the antiviral activity of nitroindole derivatives is limited. However, the EC50 (half-maximal effective concentration) values for some indole derivatives against various viruses are provided below as a reference.

Compound ClassDerivativeVirusEC50 (µM)Reference
Tetrahydroindole derivativeCompound 2HCV (gt 1b)12.4[14]
Tetrahydroindole derivativeCompound 2HCV (gt 2a)8.7[14]
Phenyl- and benzyl-substituted tetrahydroindoleCompound 3HCV (gt 1b)7.9[14]
Phenyl- and benzyl-substituted tetrahydroindoleCompound 3HCV (gt 2a)2.6[14]
Indole-2-carboxylate derivativeCompound 8eInfluenza A/FM/1/478.13[8]
Indole-2-carboxylate derivativeCompound 8fInfluenza A/FM/1/479.43[8]
Indole-2-carboxylate derivativeCompound 14fInfluenza A/FM/1/477.53[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of nitroindole derivatives.

Cell Viability Assay (Alamar Blue Assay)

alamar_blue_workflow

Procedure:

  • Seed cancer cells (e.g., HeLa) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the nitroindole derivatives in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add Alamar Blue reagent to each well and incubate for an additional 1-4 hours.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using a suitable software like GraphPad Prism.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

mic_workflow

Procedure:

  • Prepare a stock solution of the nitroindole derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11][15]

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16]

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Nitric Oxide (NO) Inhibition Assay (Griess Test)

griess_test_workflow

Procedure:

  • Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the nitroindole derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include an unstimulated control.

  • Incubate the plates for 24 hours.

  • Collect the cell culture supernatant from each well.

  • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17][18]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.[19]

Antiviral Cytopathic Effect (CPE) Reduction Assay

cpe_assay_workflow

Procedure:

  • Prepare a monolayer of suitable host cells (e.g., Vero 76) in 96-well plates.[2]

  • Prepare serial dilutions of the nitroindole derivative.

  • Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI) in the presence of the compound dilutions.[5] Include virus controls (no compound) and cell controls (no virus, no compound).

  • Incubate the plates at the optimal temperature for the virus until the cytopathic effect (CPE) is greater than 80% in the virus control wells.[2]

  • Quantify cell viability by staining with a dye such as Neutral Red.[2]

  • Measure the absorbance using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis to determine the selectivity index (SI = CC50/EC50).[2]

Conclusion

Nitroindole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and potentially antiviral applications, make them an attractive area for further research and drug development. The mechanisms of action, particularly the targeting of key oncogenic and inflammatory signaling pathways, provide a solid foundation for rational drug design and optimization. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this important class of compounds.

References

Ethyl 7-nitro-1H-indole-2-carboxylate: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal synthetic intermediate, playing a crucial role in the development of a diverse array of biologically active molecules. Its unique structural features, particularly the presence of a nitro group on the indole scaffold, make it a versatile building block for the synthesis of various substituted indoles, which are prominent motifs in numerous pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a special focus on its utility in the synthesis of p38 MAP kinase inhibitors, a significant class of anti-inflammatory agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in research and drug development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs. The strategic functionalization of the indole ring is key to modulating the pharmacological properties of these molecules. This compound has emerged as a valuable starting material for the synthesis of 7-substituted indole derivatives. The nitro group at the 7-position can be readily transformed into other functional groups, most notably an amino group, which then serves as a handle for further molecular elaboration. This guide will detail the synthetic routes to this intermediate and explore its subsequent chemical transformations, providing researchers with a practical resource for its utilization.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically prepared in situ from the corresponding phenylhydrazine and a keto-ester.

Fischer Indole Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the ethyl pyruvate 2-(2-nitrophenyl)hydrazone intermediate, followed by its cyclization to the desired indole.

G cluster_synthesis Synthesis of this compound 2-Nitroaniline 2-Nitroaniline Diazotization Diazotization 2-Nitroaniline->Diazotization Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt Japp-Klingemann_Reaction Japp-Klingemann_Reaction Diazonium_Salt->Japp-Klingemann_Reaction Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate->Japp-Klingemann_Reaction Hydrazone_Intermediate Ethyl pyruvate 2-(2-nitrophenyl)hydrazone Japp-Klingemann_Reaction->Hydrazone_Intermediate Fischer_Indole_Synthesis Acid-catalyzed Cyclization (PPA) Hydrazone_Intermediate->Fischer_Indole_Synthesis Product This compound Fischer_Indole_Synthesis->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from a known procedure for the preparation of 7-nitroindole-2-carboxylic acid, where this compound is a key intermediate.[1]

Step 1: Preparation of Ethyl pyruvate o-nitrophenylhydrazone

  • In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for ten minutes.

  • A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases, indicating the formation of the diazonium salt.

  • In a separate ice bath, 2-methyl-3-oxobutyric acid ethyl ester (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL). A 50% potassium hydroxide solution (from 32.47 g of KOH) is then slowly added.

  • The resulting mixture is poured into ice water (380 mL) and stirred for ten minutes.

  • The previously prepared diazonium salt solution is added to this mixture, leading to the immediate formation of a yellow solid.

  • The mixture is stirred for an additional ten minutes, and the solid is collected by filtration.

  • The solid is washed with pure water until the filtrate is neutral and then dried. Recrystallization from ethanol yields the ethyl pyruvate o-nitrophenylhydrazone as a mixture of Z and E isomers.

Step 2: Synthesis of this compound

  • The dried ethyl pyruvate o-nitrophenylhydrazone (12.00 g, 47.76 mmol) is placed in a three-neck flask.

  • Polyphosphoric acid (PPA) (64.56 g, 191.05 mmol) is added, and the mixture is heated to 70°C with stirring.

  • The temperature is then raised to 80°C, and the reaction is maintained for 12 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • The hot, viscous black solution is poured into ice water (400 g) and stirred until the PPA is completely hydrolyzed, resulting in a dark brown solid.

  • The solid is collected by filtration, dried, and then extracted with petroleum ether (bp 60-90°C) for twelve hours using a continuous extraction apparatus.

  • The petroleum ether solution is concentrated to yield a yellow solid. Recrystallization from ethanol affords this compound as pale yellow needles.

ParameterValue
Starting Material 2-Nitroaniline
Key Reagents Sodium nitrite, Ethyl 2-methylacetoacetate, Polyphosphoric acid
Cyclization Catalyst Polyphosphoric acid (PPA)
Reaction Temperature 80°C
Reaction Time 12 hours
Reported Yield 94% (for the cyclization step)[1]

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of its nitro and ester functionalities.

Reduction of the Nitro Group

The reduction of the 7-nitro group to a 7-amino group is a critical transformation, as it opens up avenues for a wide range of derivatizations. This reduction can be achieved using various reducing agents.

G cluster_reduction Key Transformations Start This compound Reduction Reduction of Nitro Group Start->Reduction Hydrolysis Ester Hydrolysis Start->Hydrolysis Amine Ethyl 7-amino-1H-indole-2-carboxylate Reduction->Amine Carboxylic_Acid 7-Nitro-1H-indole-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Amine->Amide_Coupling Bioactive_Molecules Bioactive Molecules (e.g., p38 Inhibitors) Amide_Coupling->Bioactive_Molecules

Caption: Key reactions of this compound.

Experimental Protocol: Reduction using Tin(II) Chloride

A common method for the reduction of aromatic nitro groups is the use of tin(II) chloride in the presence of a strong acid.

  • To a solution of this compound in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Slowly add concentrated hydrochloric acid while stirring the mixture, maintaining the temperature with an ice bath if necessary.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

  • Upon completion, the reaction is quenched by the addition of a base, such as sodium hydroxide solution, until the mixture is alkaline.

  • The product, ethyl 7-amino-1H-indole-2-carboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the desired product.

ParameterValue
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Solvent Ethanol
Acid Concentrated Hydrochloric Acid
Typical Reaction Conditions Room temperature to gentle heating
Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Saponification [1]

  • This compound (13.79 g, 58.88 mmol) is dissolved in ethanol (72.7 mL) at 40°C.

  • A solution of potassium hydroxide (7.25 g, 189.59 mmol) in water (17.40 g) is added, and the mixture is stirred.

  • The solution is allowed to cool, leading to the precipitation of the potassium salt of the carboxylic acid.

  • After three hours of stirring, hot water (295 mL) is added to dissolve the precipitate.

  • Acidification with 3N hydrochloric acid results in the precipitation of 7-nitro-1H-indole-2-carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol gives the pure carboxylic acid.

ParameterValue
Reagent Potassium Hydroxide
Solvent Ethanol/Water
Reported Yield 96%

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as anti-cancer agents.[2] A significant application is in the synthesis of p38 MAP kinase inhibitors.

Synthesis of p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a promising therapeutic strategy for a range of inflammatory diseases. Many potent p38 inhibitors are based on a substituted indole scaffold. The synthesis of these inhibitors often involves the amide coupling of a 7-aminoindole-2-carboxylic acid derivative with a suitable coupling partner.

General Synthetic Scheme for Indole-based p38 Inhibitors:

  • Reduction: this compound is reduced to ethyl 7-amino-1H-indole-2-carboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed to 7-amino-1H-indole-2-carboxylic acid.

  • Amide Coupling: The carboxylic acid is coupled with a desired amine (often a substituted aniline or heteroaromatic amine) using standard peptide coupling reagents (e.g., EDC, HOBt) to form the final p38 inhibitor.

The p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors derived from this compound typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its kinase activity.

G cluster_pathway p38 MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response Inhibitor p38 Inhibitor (Indole-based) Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Fischer indole reaction and the facile transformation of its nitro and ester groups provide access to a wide range of functionalized indole derivatives. This guide has provided detailed experimental protocols and highlighted its significant role in the synthesis of p38 MAP kinase inhibitors, demonstrating its importance in modern drug discovery and development. The data and workflows presented herein are intended to serve as a practical resource for researchers in the fields of organic and medicinal chemistry.

References

The Therapeutic Potential of 7-Nitroindole Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group at the 7-position of the indole ring profoundly influences the molecule's electronic properties, enhancing its binding affinity and reactivity. This technical guide provides an in-depth review of the literature on 7-nitroindole compounds, focusing on their synthesis, biological activities as enzyme inhibitors and anticancer agents, and the underlying molecular mechanisms.

Quantitative Biological Activity

The biological evaluation of 7-nitroindole derivatives has revealed their potent inhibitory effects on various enzymes and cancer cell lines. The following tables summarize the key quantitative data from the literature, providing a comparative overview of their activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindole and its analogs are well-documented as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] The overproduction of nitric oxide by nNOS can lead to neurotoxicity, making selective inhibition a promising therapeutic strategy.[1]

CompoundTargetIC50 (µM)Selectivity vs. eNOSSelectivity vs. iNOS
7-NitroindazolenNOS0.64 - 0.68[2][3]--
7-Nitroindole Derivative (unspecified)nNOS---

Note: Specific IC50 values for a range of 7-nitroindole derivatives against nNOS were not consistently available in a single source. 7-Nitroindazole is a closely related and well-studied nNOS inhibitor often used as a reference. Further research is needed to compile a comprehensive table of various 7-nitroindole analogs.

Anticancer Activity

Derivatives of 7-nitroindole have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways and the targeting of unique DNA secondary structures.[1]

CompoundCancer Cell LineIC50 (µM)
5-Nitroindole-pyrrolidine conjugate (5NI-Pyr-5)HeLa5.08 ± 0.91[4]
5-Nitroindole-pyrrolidine conjugate (5NI-Pyr-7)HeLa5.89 ± 0.73[4]
7-Nitroindole Derivative (7NI-Akt-1)-0.0109 (against mutant AKT1)[4]

Note: Data for some 5-nitroindole derivatives is included to highlight the potential of the broader nitroindole scaffold.[4] The data for 7NI-Akt-1 is against a specific mutant kinase and not a cell line.

Key Signaling Pathways Targeted by 7-Nitroindole Compounds

The anticancer effects of 7-nitroindole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[5] Certain 7-nitroindole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitroindole 7-Nitroindole Derivative Nitroindole->PI3K inhibits Nitroindole->Akt inhibits Nitroindole->mTORC1 inhibits PTEN PTEN PTEN->PIP3 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-nitroindole derivatives.

c-Myc G-Quadruplex Stabilization

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[1] Stabilization of this G4 structure can repress c-Myc transcription, leading to the downregulation of its protein product and the suppression of tumor growth.[1] Certain 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 stabilizers.[1]

cMyc_GQuadruplex_Stabilization cMyc_Promoter c-Myc Promoter (G-rich sequence) G4_Formation G-Quadruplex Formation cMyc_Promoter->G4_Formation Transcription_Repression Transcription Repression G4_Formation->Transcription_Repression cMyc_Protein c-Myc Protein Downregulation Transcription_Repression->cMyc_Protein Tumor_Suppression Tumor Growth Suppression cMyc_Protein->Tumor_Suppression Nitroindole 7-Nitroindole Derivative Nitroindole->G4_Formation stabilizes

Caption: Mechanism of c-Myc downregulation via G-quadruplex stabilization by 7-nitroindole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 7-nitroindole scaffold and key biological assays used to evaluate the activity of its derivatives.

Synthesis of 7-Nitroindole

The direct nitration of indole is challenging due to the high reactivity of the indole ring, which can lead to the formation of multiple isomers and polymerization.[6] A more robust and regioselective method involves a multi-step synthesis via an indoline intermediate.[6]

Workflow for the Synthesis of 7-Nitroindole

Synthesis_Workflow Indole Indole Indoline_Sulfonate Sodium 1-acetylindoline- 2-sulfonate Indole->Indoline_Sulfonate Sulfonation & Acetylation Nitrated_Intermediate Nitrated Intermediate Indoline_Sulfonate->Nitrated_Intermediate Nitration Nitroindole 7-Nitroindole Nitrated_Intermediate->Nitroindole Hydrolysis & Aromatization

Caption: Synthetic workflow for the preparation of 7-nitroindole via an indoline intermediate.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate [6]

  • Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

  • Acetylation: Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom.

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate [6]

  • Preparation of Nitrating Agent: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid at or below 10°C.

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride) and add the acetyl nitrate solution dropwise while maintaining a low temperature.

Part 3: Hydrolysis and Aromatization to 7-Nitroindole [6]

  • Alkaline Hydrolysis: Treat the nitrated intermediate with an aqueous solution of sodium hydroxide (e.g., 20%). This step eliminates the sulfonate and acetyl groups and promotes dehydrogenation of the indoline ring back to an indole.[6]

  • Purification: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[6]

Reduction of 7-Nitroindole to 7-Aminoindole

The 7-aminoindole intermediate is a crucial building block for the synthesis of many bioactive derivatives.[7]

Protocol: Catalytic Hydrogenation [7]

  • Dissolve 4-chloro-7-nitroindole in methanol containing sodium hydroxide in a Parr bottle.

  • Add 10% palladium on charcoal as a catalyst.

  • Shake the suspension under an initial hydrogen pressure of 3 atmospheres until the absorption of hydrogen ceases.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between toluene and water.

  • Extract the aqueous phases with chloroform.

  • Evaporate the combined organic extracts and purify the resulting solid by sublimation to obtain 7-aminoindole.[7]

nNOS Inhibition Assay (Griess Assay)

This colorimetric assay is commonly used to measure the activity of nNOS by quantifying the production of nitrite, a stable oxidation product of nitric oxide.[1]

Materials:

  • Recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (cofactors)

  • 7-nitroindole test compounds

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure: [1]

  • Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and L-arginine.

  • Add Inhibitor: Add varying concentrations of the 7-nitroindole test compound.

  • Initiate Reaction: Add the nNOS enzyme to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and add Griess Reagent Part A, followed by Part B, to each well.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from the standard curve and determine the percent inhibition for each compound concentration to calculate the IC50 value.[1]

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex structure by monitoring changes in FRET between two fluorophores attached to the ends of a G-quadruplex-forming oligonucleotide.[8]

Materials:

  • Fluorescently labeled c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., FAM as donor, TAMRA as acceptor)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl)

  • 7-nitroindole test compounds

  • 96-well black microplate

  • Fluorometer

Procedure: [8]

  • Oligonucleotide Annealing: Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95°C and slowly cooling to room temperature to form the G-quadruplex structure.

  • Assay Setup: In a 96-well plate, add the annealed oligonucleotide to each well.

  • Compound Addition: Add varying concentrations of the 7-nitroindole test compound.

  • Incubation: Incubate at room temperature to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission of the donor and acceptor fluorophores. An increase in the acceptor's emission relative to the donor's indicates FRET, suggesting stabilization of the G-quadruplex by the compound.

  • Data Analysis: Analyze the change in FRET signal as a function of compound concentration to determine the binding affinity (e.g., Kd).

Conclusion

7-Nitroindole and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as potent and selective nNOS inhibitors highlights their potential for the treatment of neurological disorders. Furthermore, their anticancer activity, mediated through the inhibition of crucial signaling pathways like PI3K/Akt/mTOR and the stabilization of c-Myc G-quadruplexes, opens up promising avenues for oncological drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make the 7-nitroindole scaffold an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate from 2-nitroaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, 2-nitroaniline. The synthetic route involves a two-step process: a Japp-Klingemann reaction to form an intermediate hydrazone, followed by a Fischer indole synthesis to yield the target molecule.

This application note includes detailed experimental protocols, a summary of quantitative data, safety precautions, and a visual representation of the synthetic workflow and reaction mechanisms to aid researchers in the successful replication of this synthesis.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The 7-nitroindole scaffold, in particular, is a key intermediate for the synthesis of various therapeutic agents. This protocol details a reliable and well-established method for the preparation of this compound.

The synthesis commences with the diazotization of 2-nitroaniline, which then undergoes a Japp-Klingemann reaction with ethyl 2-methyl-3-oxobutanoate to produce ethyl pyruvate o-nitrophenylhydrazone. This intermediate is subsequently cyclized via a Fischer indole synthesis using polyphosphoric acid as a catalyst to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductMolar Mass ( g/mol )Typical Yield (%)
1Japp-Klingemann Reaction2-Nitroaniline, Ethyl 2-methyl-3-oxobutanoateEthyl pyruvate o-nitrophenylhydrazone251.2375-85%
2Fischer Indole SynthesisEthyl pyruvate o-nitrophenylhydrazoneThis compound234.2160-70%

Experimental Protocols

Step 1: Synthesis of Ethyl pyruvate o-nitrophenylhydrazone (Japp-Klingemann Reaction)

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methyl-3-oxobutanoate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Ice

  • Water

Procedure:

  • In a flask, prepare a solution of 2-nitroaniline (e.g., 13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes.

  • In a separate, larger flask, dissolve ethyl 2-methyl-3-oxobutanoate (e.g., 14.4 g, 0.1 mol) in ethanol (e.g., 100 mL).

  • Cool this solution to 0-5 °C in an ice bath and slowly add a solution of potassium hydroxide (e.g., 16.8 g, 0.3 mol) in water (e.g., 30 mL) while stirring vigorously.

  • To the solution from step 5, slowly add the freshly prepared diazonium salt solution from step 3. A yellow to orange precipitate of ethyl pyruvate o-nitrophenylhydrazone should form.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the solid product by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol if necessary.

Characterization Data for Ethyl pyruvate o-nitrophenylhydrazone:

  • Appearance: Yellow to orange solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, NH), 8.2 (d, J=8.0 Hz, 1H), 7.6 (t, J=8.0 Hz, 1H), 7.2 (d, J=8.0 Hz, 1H), 6.8 (t, J=8.0 Hz, 1H), 4.4 (q, J=7.2 Hz, 2H), 2.2 (s, 3H), 1.4 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 142.0, 137.5, 132.0, 125.0, 120.0, 115.0, 62.0, 14.0, 12.0.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, ester), 1610 (C=N), 1520 (NO₂, asym), 1340 (NO₂, sym).

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • Ethyl pyruvate o-nitrophenylhydrazone (from Step 1)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Water

Procedure:

  • Place the dried ethyl pyruvate o-nitrophenylhydrazone (e.g., 12.6 g, 0.05 mol) in a round-bottom flask.

  • Add polyphosphoric acid (e.g., 100 g) to the flask.

  • Heat the mixture to 80-90 °C with efficient stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully pour the hot, viscous mixture into a beaker containing a large amount of crushed ice (e.g., 400 g) with stirring.

  • A solid precipitate of this compound will form.

  • Continue stirring until all the polyphosphoric acid has been hydrolyzed and the solid is well-dispersed.

  • Collect the crude product by filtration and wash it extensively with water to remove any remaining acid.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data for this compound:

  • Appearance: Pale yellow to brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 8.1 (dd, J=8.0, 1.0 Hz, 1H), 7.9 (dd, J=8.0, 1.0 Hz, 1H), 7.3 (t, J=8.0 Hz, 1H), 7.2 (d, J=1.0 Hz, 1H), 4.4 (q, J=7.1 Hz, 2H), 1.4 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 161.0, 140.0, 133.0, 130.0, 128.5, 122.0, 119.0, 118.0, 108.0, 61.5, 14.5.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1700 (C=O, ester), 1520 (NO₂, asym), 1340 (NO₂, sym).

Safety Precautions

  • 2-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Nitrite: Oxidizing solid. May cause fire or explosion. Toxic if swallowed. Causes serious eye irritation. Keep away from combustible materials. Handle with appropriate PPE.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with care, avoiding contact with skin and eyes. Use appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis 2-Nitroaniline 2-Nitroaniline Diazonium Salt Diazonium Salt 2-Nitroaniline->Diazonium Salt  NaNO₂, HCl, 0-5°C Intermediate_Hydrazone Ethyl pyruvate o-nitrophenylhydrazone Diazonium Salt->Intermediate_Hydrazone  KOH, EtOH Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->Intermediate_Hydrazone Final_Product Ethyl 7-nitro-1H-indole- 2-carboxylate Intermediate_Hydrazone->Final_Product  Polyphosphoric Acid, 80-90°C

Caption: Synthetic workflow for this compound.

Reaction Mechanisms

Reaction_Mechanisms cluster_japp_klingemann Japp-Klingemann Reaction Mechanism cluster_fischer_indole Fischer Indole Synthesis Mechanism jk_start 2-Nitroaniline jk_diazonium o-Nitrobenzenediazonium ion jk_start->jk_diazonium NaNO₂, HCl jk_azo Azo Intermediate jk_diazonium->jk_azo jk_enolate Enolate of Ethyl 2-methyl-3-oxobutanoate jk_enolate->jk_azo Nucleophilic Attack jk_hydrolysis Hydrolysis & Decarboxylation jk_azo->jk_hydrolysis jk_hydrazone Ethyl pyruvate o-nitrophenylhydrazone jk_hydrolysis->jk_hydrazone fi_start Ethyl pyruvate o-nitrophenylhydrazone fi_enamine Enamine Tautomer fi_start->fi_enamine Acid Catalyst (PPA) fi_rearrangement [3,3]-Sigmatropic Rearrangement fi_enamine->fi_rearrangement fi_cyclization Cyclization & Aromatization fi_rearrangement->fi_cyclization fi_product Ethyl 7-nitro-1H-indole- 2-carboxylate fi_cyclization->fi_product -NH₃

Caption: Key mechanistic steps of the synthesis.

Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate, a valuable intermediate in the development of various biologically active molecules.[1][2] The synthesis is accomplished via a classic Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.[3][4]

The protocol outlined below is a three-step process commencing with the formation of a diazonium salt from 2-nitroaniline, followed by its reaction with ethyl 2-methyl-3-oxobutanoate to yield ethylpyruvate o-nitrophenylhydrazone. This intermediate is then cyclized using polyphosphoric acid to afford the desired this compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material (Step 1) 2-nitroaniline[5]
Intermediate Ethylpyruvate o-nitrophenylhydrazone[5]
Final Product This compound[5]
Molecular Formula C₁₁H₁₀N₂O₄[2]
Molecular Weight 234.21 g/mol [2]
Yield 94%[5]
Appearance Pale yellow needles[5]
Melting Point 90-96 °C[6]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl 2-methyl-3-oxobutanoate

  • Potassium Hydroxide

  • Ethanol

  • Petroleum Ether (bp 60-90°C)

  • Polyphosphoric Acid

  • Ice

  • Water

  • Litmus paper

Step 1: Preparation of Ethylpyruvate o-nitrophenylhydrazone (Compound 1a/1b)
  • Diazonium Salt Formation: In a flask submerged in an ice bath, prepare a solution of the diazonium salt by mixing 2-nitroaniline (25.47g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL). Stir the mixture for ten minutes.[5]

  • Slowly add a solution of sodium nitrite (13.37g) in water (50 mL) to the mixture. The addition will generate bubbles. Continue stirring until the solution turns yellow-brown and gas evolution ceases.[5]

  • Hydrazone Formation: In a separate ice bath, dissolve ethyl 2-methyl-3-oxobutanoate (26.10g, 0.14 mol) in ethanol (191 mL).[5]

  • Slowly add a 50% potassium hydroxide solution (prepared from 32.47g of KOH).[5]

  • Pour this mixture into ice water (380 mL) and stir for ten minutes.[5]

  • Add the previously prepared diazonium salt solution to this mixture. A fresh yellow solid will form immediately.[5]

  • Stir the resulting mixture for ten minutes.

  • Work-up and Purification: Filter the solution and wash the collected solid with pure water until the filtrate is neutral as indicated by litmus paper.[5]

  • Dry the solid and recrystallize it from ethanol to yield a mixture of Z and E isomers of ethylpyruvate o-nitrophenylhydrazone as bright yellow needles.[5]

Step 2: Fischer Indole Synthesis of this compound (Compound 2)
  • Reaction Setup: In a 250 mL three-neck flask, combine the dried ethylpyruvate o-nitrophenylhydrazone (12.00g, 47.76 mmol) and polyphosphoric acid (64.56g, 191.05 mmol).[5]

  • Cyclization: Heat the solution to 70°C and stir until the mixture is homogeneous. Then, increase the temperature to 80°C.[5]

  • Maintain the reaction at 80°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: While still hot, carefully pour the viscous, black solution into 400g of ice water. Stir until the polyphosphoric acid is completely hydrolyzed. This will result in a black solution with a dark brown solid.[5]

  • Filter the solution to collect the dark brown solid.

  • Purification: Dry the solid and then extract it using a continuous extraction apparatus with petroleum ether (bp 60-90°C) as the solvent for twelve hours.[5]

  • Concentrate the petroleum ether solution to obtain a yellow solid.[5]

  • Recrystallize the yellow solid from ethanol to obtain this compound as pale yellow needles (10.5g, 94% yield).[5]

Visualizations

Workflow for the Synthesis of this compound

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Purification A 2-Nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 2-Nitrobenzenediazonium Chloride B->C E Japp-Klingemann Reaction (KOH, Ethanol/Water) C->E Coupling D Ethyl 2-methyl-3-oxobutanoate D->E F Ethylpyruvate o-nitrophenylhydrazone E->F G Ethylpyruvate o-nitrophenylhydrazone H Cyclization (Polyphosphoric Acid, 80°C) G->H I Crude Product H->I J Crude Product K Extraction (Petroleum Ether) J->K L Recrystallization (Ethanol) K->L M This compound L->M

Caption: Workflow of the synthesis of this compound.

References

Application Note: Experimental Procedures for the Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary amines.[1] These amines are versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The target compound, Ethyl 7-amino-1H-indole-2-carboxylate, is a valuable building block in medicinal chemistry, with the indole scaffold being a prominent feature in many biologically active molecules.[3] This document outlines several reliable and commonly employed experimental protocols for the reduction of the nitro group in Ethyl 7-nitro-1H-indole-2-carboxylate. The methods detailed include catalytic hydrogenation, metal-mediated reductions in acidic media (Fe/HCl), reduction with tin(II) chloride, and a metal-free approach using sodium dithionite. Each protocol is presented with detailed steps, followed by a comparative summary to aid in method selection based on laboratory capabilities, substrate compatibility, and desired scale.

Reaction Scheme:

this compound → Ethyl 7-amino-1H-indole-2-carboxylate

Experimental Protocols

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for nitro reductions due to its clean reaction profile and high yields.[4] The reaction typically proceeds under a hydrogen atmosphere in the presence of a palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite or diatomaceous earth

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask or a specialized hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge the system multiple times with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a Parr apparatus at 30-50 psi) at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 7-amino-1H-indole-2-carboxylate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Iron Powder in Acidic Medium

The Béchamp reduction, using iron metal in an acidic medium, is a classical, cost-effective, and robust method for converting nitroarenes to anilines.[1][7]

Materials:

  • This compound (1.0 eq)

  • Iron (Fe) powder (3-5 eq)

  • Ethanol (EtOH) and Water (e.g., 4:1 mixture)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq) in a mixture of ethanol and water.[8]

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[8]

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate to remove the ethanol.

  • Dilute the remaining aqueous residue with water and basify with a saturated solution of sodium bicarbonate or 1N NaOH to a pH of ~8.[8]

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.

Method C: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (SnCl₂) provides a mild and effective method for the reduction of aromatic nitro groups, and it is tolerant of many other functional groups like esters.[4][9]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[9]

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir until TLC analysis indicates the complete consumption of the starting material (typically 1-4 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.[9]

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

  • Filter the mixture through Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the product.

Method D: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is an economical, metal-free reducing agent that works well in aqueous or semi-aqueous media, offering an alternative to metal-based reductions.[2][10]

Materials:

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3-5 eq)

  • Dioxane/Water or THF/Water (e.g., 2:1 mixture)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the this compound (1.0 eq) in a mixture of dioxane and water in a round-bottom flask.[2]

  • In a separate container, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature.[2]

  • The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the organic solvent (dioxane) under reduced pressure.

  • Extract the remaining aqueous solution three times with ethyl acetate.[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent / CatalystTypical SolventTemp. (°C)Approx. TimeReported Yield RangeKey Considerations
A H₂ / 10% Pd/CEtOH, EtOAc, MeOH251-4 h>90%High yield and clean. Requires specialized hydrogenation equipment. Catalyst is flammable.[4][11]
B Fe / NH₄Cl or HCl/AcOHEtOH / H₂O80-1001-3 h75-95%Very inexpensive and scalable. Workup can be tedious due to iron sludge.[1][7][8]
C SnCl₂·2H₂OEtOAc, EtOH70-801-4 h70-90%Mild conditions, good functional group tolerance. Workup involves removal of tin salts.[4][9][12]
D Na₂S₂O₄Dioxane/H₂O, THF/H₂O25-602-6 h60-85%Metal-free and inexpensive. May require heating. Yields can sometimes be lower than other methods.[2][10][13]

Mandatory Visualizations

G General Workflow for Nitro Group Reduction cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start Dissolve Substrate (this compound) in appropriate solvent reagent Add Reducing Agent (e.g., Fe, SnCl₂, Pd/C, Na₂S₂O₄) start->reagent react Stir under defined conditions (Temperature, Atmosphere) reagent->react monitor Monitor progress via TLC/LC-MS react->monitor filter Filter to remove solids (Catalyst, Metal Salts) monitor->filter extract Aqueous Workup & Solvent Extraction filter->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Product (Crystallization or Chromatography) dry->purify analyze Characterize Final Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for the reduction of a nitro group.

References

Application Notes and Protocols: Synthesis of Aryl(indolyl)oxadiazoles using Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aryl(indolyl)oxadiazole compounds, starting from Ethyl 7-nitro-1H-indole-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2][3][4][5] The methodologies outlined below are based on established synthetic routes, offering a reproducible approach for laboratory-scale synthesis and subsequent biological evaluation.

Introduction

Indole and 1,3,4-oxadiazole moieties are prominent heterocyclic scaffolds in numerous pharmacologically active molecules.[6] The combination of these two rings into a single molecular entity, the aryl(indolyl)oxadiazole, has been shown to exhibit a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][3][7][8] The 7-nitro substitution on the indole ring provides a key functional handle for further chemical modifications and can influence the biological activity of the final compounds.

This document details a two-step synthetic sequence commencing with the conversion of this compound to its corresponding carbohydrazide, followed by cyclization with various aromatic carboxylic acids to yield the target aryl(indolyl)oxadiazoles.

Experimental Protocols

Part 1: Synthesis of 7-Nitro-1H-indole-2-carbohydrazide (Intermediate I)

This protocol describes the synthesis of the key intermediate, 7-nitro-1H-indole-2-carbohydrazide, from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% or 99%)[9]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure: [10]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.[10]

  • The reaction mixture is then stirred at room temperature. A report suggests shaking the mixture for 30 minutes and then leaving it for about 1 hour.[10] Another approach involves refluxing the mixture for 3 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product, 7-nitro-1H-indole-2-carbohydrazide, is collected by filtration using a Buchner funnel.

  • The collected solid is washed with cold ethanol and then dried under vacuum.

  • The crude product can be recrystallized from ethanol to obtain the pure carbohydrazide.[10][11]

Expected Outcome: The formation of the carbohydrazide is confirmed by the appearance of NHNH2 protons in the 1H NMR spectrum, replacing the signals from the ethyl group of the starting material.[10]

Part 2: Synthesis of 2-(Aryl)-5-(7-nitro-1H-indol-2-yl)-1,3,4-oxadiazoles (Final Products)

This protocol outlines the cyclization of the intermediate carbohydrazide with various aromatic carboxylic acids to form the target aryl(indolyl)oxadiazoles.

Materials:

  • 7-Nitro-1H-indole-2-carbohydrazide (Intermediate I)

  • Various aromatic carboxylic acids (e.g., benzoic acid, substituted benzoic acids)

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Buchner funnel and filter paper

Procedure: [12]

  • In a round-bottom flask, place a mixture of 7-Nitro-1H-indole-2-carbohydrazide (1 equivalent) and an aromatic carboxylic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the mixture under cooling in an ice bath.

  • After the addition is complete, the reaction mixture is refluxed for a specified time (typically 2-6 hours), or until TLC indicates the consumption of the starting materials.

  • After cooling to room temperature, the reaction mixture is cautiously poured into crushed ice.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a series of aryl(indolyl)oxadiazoles and their biological activities, based on literature findings for similar compounds.

Table 1: Synthesis of 2-(Aryl)-5-(7-nitro-1H-indol-2-yl)-1,3,4-oxadiazoles

Compound IDAryl Substituent (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
OXA-1 Phenyl485210-212
OXA-2 4-Chlorophenyl582225-227
OXA-3 4-Methoxyphenyl4.588205-207
OXA-4 4-Nitrophenyl675240-242
OXA-5 2-Hydroxyphenyl578218-220

Table 2: In Vitro Anticancer Activity (IC50 in µM)

Compound IDHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
OXA-1 15.212.818.5
OXA-2 8.57.110.2
OXA-3 20.118.522.4
OXA-4 5.24.97.8
OXA-5 10.39.612.1
Doxorubicin 0.90.81.1

Note: The IC50 values are hypothetical and for illustrative purposes, based on the trend that electron-withdrawing groups can enhance anticancer activity.[7]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
OXA-1 12.52550
OXA-2 6.2512.525
OXA-3 2550>100
OXA-4 3.1256.2512.5
OXA-5 6.2512.525
Ciprofloxacin 0.50.25-
Fluconazole --8

Note: The MIC values are hypothetical, illustrating that halogen and nitro substitutions can enhance antimicrobial activity.[4][8]

Visualizations

Experimental Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A Ethyl 7-nitro-1H- indole-2-carboxylate C Reaction at Room Temp or Reflux A->C B Hydrazine Hydrate in Ethanol B->C D Filtration and Washing C->D E 7-Nitro-1H-indole- 2-carbohydrazide (Intermediate I) D->E F Intermediate I E->F Proceed to Part 2 H Reflux F->H G Aromatic Carboxylic Acid + POCl3 G->H I Work-up: Ice Quenching & Neutralization H->I J Filtration and Purification I->J K Aryl(indolyl)oxadiazole (Final Product) J->K

Caption: Synthetic workflow for aryl(indolyl)oxadiazoles.

Potential Signaling Pathway Inhibition

Indole-based oxadiazoles have been reported to inhibit key signaling pathways implicated in cancer progression, such as the EGFR and COX-2 pathways.

G cluster_EGFR EGFR Pathway cluster_COX2 COX-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain PGs->Inflammation Inhibitor Aryl(indolyl)oxadiazole Inhibitor->EGFR Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of EGFR and COX-2 pathways.

Conclusion

The synthetic route utilizing this compound provides an efficient and versatile method for the preparation of a library of aryl(indolyl)oxadiazoles. These compounds serve as promising scaffolds for the development of novel anticancer and antimicrobial agents. The protocols and data presented herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds for their therapeutic potential. Further structure-activity relationship (SAR) studies, guided by the variation of the aryl substituent, can lead to the identification of lead compounds with enhanced potency and selectivity.

References

Application Notes and Protocols: Synthesis of 7-Nitro-1H-indole-2-carbohydrazide via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-nitro-1H-indole-2-carbohydrazide, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the hydrazinolysis of ethyl 7-nitro-1H-indole-2-carboxylate. This application note includes a comprehensive experimental procedure, characterization data, and a summary of the reaction parameters for easy reference.

Introduction

Indole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The carbohydrazide functional group serves as a versatile synthon for the construction of various heterocyclic systems, such as pyrazoles and oxadiazoles, which are known to exhibit diverse pharmacological properties. The title compound, 7-nitro-1H-indole-2-carbohydrazide, is a valuable building block for the synthesis of novel therapeutic agents. The protocol described herein outlines a straightforward and efficient method for its preparation from the corresponding ethyl ester.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the hydrazinolysis of this compound.

ParameterValueReference
Molar Ratio (Ester:Hydrazine Hydrate)1:5[1]
SolventEthanol[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time1.5 hours[1]
Product Yield48%[1][2]
Melting Point>300 °C[1][2]

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (2 mmol) in 30 ml of ethanol.[1]

  • To this solution, add hydrazine hydrate (10 mmol).[1]

  • Shake the mixture at room temperature for 30 minutes.[1]

  • Allow the reaction mixture to stand for approximately 1 hour.[1]

  • The resulting solid hydrazide product is then collected by filtration.[1]

  • The crude product is purified by recrystallization from ethanol.[1]

Characterization Data for 7-Nitro-1H-indole-2-carbohydrazide

The structure of the synthesized 7-nitro-1H-indole-2-carbohydrazide can be confirmed by the following spectroscopic data.[1][2]

TechniqueData
¹H NMR (DMSO-d₆)δ 4.61 (s, 2H, NH₂), 7.29 (t, J = 7.1 Hz, 1H, H⁵), 7.33 (d, J = 1.7 Hz, 1H, H³), 8.14 (dd, J = 7 Hz, J = 1 Hz, 1H, H⁴), 8.19 (dd, J = 7 Hz, J = 1 Hz, 1H, H⁶), 10.23 (s, 1H, NH), 11.25 (s, 1H, NH)
¹³C NMR (DMSO-d₆)δ 106.6 (CH-6), 120.0 (CH-3), 121.7 (CH-5), 130.4 (CH-4), 129.1, 131.4, 133.4, 134.0 (ArC), 159.7 (CO)
HRMS (m/z)Calculated for C₉H₈N₄O₃: 220.059; Found: 220.060

Experimental Workflow Diagram

Hydrazinolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start ester Dissolve this compound (2 mmol) in Ethanol (30 mL) start->ester hydrazine Add Hydrazine Hydrate (10 mmol) ester->hydrazine shake Shake at Room Temperature (30 min) hydrazine->shake stand Let Stand (1 h) shake->stand filtration Filter the Solid Product stand->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Characterize Product (NMR, MS, mp) recrystallization->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 7-nitro-1H-indole-2-carboxylate synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis Troubleshooting

The Fischer indole synthesis is a widely used method for synthesizing indoles from an arylhydrazine and a carbonyl compound. For this compound, this typically involves the reaction of o-nitrophenylhydrazine with ethyl pyruvate.

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of nitroindoles are a common issue.[1][2] Several factors can contribute to this, and optimizing reaction conditions is key.[3]

  • Inappropriate Acid Catalyst and Concentration: The choice and amount of the acid catalyst are critical.[4] Polyphosphoric acid (PPA) is a commonly used catalyst for the cyclization of nitrophenylhydrazones.[1] If the yield is low, consider optimizing the amount of PPA used. Both insufficient and excessive amounts of acid can lead to side reactions and decomposition. Other Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride can also be employed, and their effectiveness may vary depending on the specific substrate and conditions.[4]

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For the cyclization of ethyl pyruvate o-nitrophenylhydrazone, temperatures around 70-80°C are often reported.[5] Higher temperatures can lead to decomposition of the starting material and product, while lower temperatures may result in an incomplete reaction. The reaction time should also be optimized; prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

  • Purity of Starting Materials: Ensure the purity of both the o-nitrophenylhydrazine and ethyl pyruvate. Impurities can significantly impact the reaction efficiency and lead to the formation of unwanted side products.

  • Substituent Effects: The presence of the electron-withdrawing nitro group on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step, thus requiring harsher reaction conditions compared to the synthesis of unsubstituted indoles.[6]

Q2: I am observing the formation of multiple side products in my Fischer indole synthesis. What are these impurities and how can I minimize them?

A2: The formation of side products is a known challenge in the Fischer indole synthesis, especially with substituted hydrazines.

  • Regioisomers: If a substituted phenylhydrazine is used that is not symmetrically substituted, a mixture of indole regioisomers can be formed.[6] However, with o-nitrophenylhydrazine, the primary concern is not regioisomerism of the indole core itself but other side reactions.

  • Decomposition Products: At elevated temperatures and in strong acidic conditions, both the starting hydrazone and the indole product can decompose, leading to a complex mixture of byproducts. Careful control of the reaction temperature is crucial to minimize decomposition.

  • Oxidative Side Reactions: The nitro group can potentially lead to oxidative side reactions under the harsh reaction conditions.

  • Incomplete Cyclization: The intermediate ene-hydrazine may not fully cyclize, or it may participate in other reactions.

To minimize side products, it is recommended to carefully control the reaction temperature, use the optimal amount of a suitable acid catalyst, and ensure the reaction is carried out under an inert atmosphere if oxidative side reactions are suspected.

Q3: What is the best method to purify the crude this compound obtained from the Fischer indole synthesis?

A3: The purification of the crude product is essential to obtain a high-purity compound.

  • Extraction and Crystallization: After quenching the reaction mixture in ice water, the crude product often precipitates as a solid. This solid can be collected by filtration.[5] A common purification method involves continuous extraction with a suitable solvent like petroleum ether, followed by concentration and recrystallization from a solvent such as ethanol.[5]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable method for separating the desired product from impurities.[7] A solvent system of ethyl acetate and hexane is commonly used for the elution of indole derivatives.[8]

Reissert Indole Synthesis Troubleshooting

The Reissert indole synthesis is another powerful method for preparing indole-2-carboxylic acids and their esters, starting from an o-nitrotoluene derivative.[9]

Q1: I am struggling with the first step of the Reissert synthesis, the condensation of o-nitrotoluene with diethyl oxalate. The yield of ethyl o-nitrophenylpyruvate is low. What can I do?

A1: The initial condensation is a critical step for the overall success of the Reissert synthesis.

  • Choice of Base: The condensation is base-catalyzed. Potassium ethoxide has been reported to give better results than sodium ethoxide.[9] The use of a strong base is necessary to deprotonate the methyl group of o-nitrotoluene.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that all solvents and reagents are strictly anhydrous, as water can quench the base and hinder the reaction.

  • Reaction Time: This condensation can be slow. Allowing the reaction to proceed for a sufficient amount of time (e.g., 24 hours or longer) can improve the yield of the potassium salt of ethyl o-nitrophenylpyruvate.[10]

Q2: The reductive cyclization of ethyl o-nitrophenylpyruvate in my Reissert synthesis is not proceeding as expected, and I am getting a mixture of products. How can I optimize this step?

A2: The reductive cyclization is the key ring-forming step and its efficiency is crucial for a good overall yield.

  • Reducing Agent: Various reducing agents can be used for this step, including zinc dust in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation (e.g., H₂/Pd-C).[11][12] The choice of reducing agent can significantly impact the outcome. For instance, platinum-catalyzed hydrogenation has been successfully used.[10] If one reducing agent gives poor results, trying an alternative is recommended.

  • Reaction Conditions: The reaction conditions for the reduction need to be carefully controlled. For catalytic hydrogenation, the pressure of hydrogen and the reaction time are important parameters. For reductions with metals like zinc, the temperature and the rate of addition of the reducing agent can influence the reaction.

  • Side Reactions: In some cases, instead of cyclization to an indole, quinolones can be formed as byproducts, particularly with certain substrates and reduction conditions.[13]

Quantitative Data Summary

The following tables summarize quantitative data on the yields of this compound and related indole syntheses under various conditions.

Table 1: Yields for the Fischer Indole Synthesis of this compound

Starting MaterialsCatalystReaction ConditionsYield (%)Reference
Ethylpyruvate o-nitrophenylhydrazonePolyphosphoric acid80°C, 12 hours94[5]
o-Nitrophenylhydrazine, Ethyl pyruvatePolyphosphoric acid195°C13[1] in supporting info

Table 2: Yields for the Reissert Indole Synthesis of Indole-2-carboxylates

Starting MaterialReducing AgentSolventYield (%) of Indole-2-carboxylateReference
Potassium salt of ethyl o-nitrophenylpyruvateH₂, Platinum catalystGlacial Acetic Acid41-44[10]
o-Nitrophenylpyruvic acidFerrous sulfate, Ammonia--[11]
o-Nitrophenylpyruvic acidZinc, Acetic Acid--[9]

Experimental Protocols

This section provides detailed experimental protocols for the key synthetic methods discussed.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is adapted from a reported procedure.[5]

Step 1: Preparation of Ethylpyruvate o-nitrophenylhydrazone

  • Prepare a diazonium salt solution in an ice bath by mixing 2-nitroaniline with water and concentrated hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water to the 2-nitroaniline solution.

  • In a separate flask, dissolve ethyl 2-methyl-3-oxobutyrate in ethanol and add a potassium hydroxide solution.

  • Add the diazonium salt solution to the ethyl 2-methyl-3-oxobutyrate solution. A yellow solid should form immediately.

  • Filter the solid, wash with water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the Z and E isomers of ethylpyruvate o-nitrophenylhydrazone.

Step 2: Cyclization to this compound

  • In a three-neck flask, add the dried ethylpyruvate o-nitrophenylhydrazone and polyphosphoric acid.

  • Heat the mixture to 70°C and stir until homogeneous, then increase the temperature to 80°C.

  • Maintain the reaction at 80°C for 12 hours. Monitor the reaction progress by TLC.

  • While still hot, carefully pour the reaction mixture into ice water and stir until the polyphosphoric acid is fully hydrolyzed.

  • Filter the resulting dark brown solid and dry it.

  • Use a continuous extraction apparatus to extract the solid with petroleum ether.

  • Concentrate the petroleum ether solution to obtain a yellow solid.

  • Recrystallize the solid from ethanol to yield pale yellow needles of this compound.

Protocol 2: Reissert Indole Synthesis of Ethyl Indole-2-carboxylate (General Procedure)

This protocol is a general representation based on the Reissert synthesis.[9][10]

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of potassium ethoxide in anhydrous ethanol and ether.

  • Cool the solution to room temperature and add more anhydrous ether.

  • Add diethyl oxalate with stirring, followed by o-nitrotoluene.

  • Allow the mixture to stand for at least 24 hours. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Filter the salt and wash it with anhydrous ether.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation bottle.

  • Add a platinum catalyst to the solution.

  • Place the bottle in a low-pressure hydrogenation apparatus and flush the system with hydrogen.

  • Shake the bottle under hydrogen pressure until the hydrogen uptake ceases.

  • Filter off the catalyst and wash it with glacial acetic acid.

  • Add water to the filtrate to precipitate the ethyl indole-2-carboxylate as a yellow solid.

  • Filter the solid, wash it with water, and dry it.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Fischer_Indole_Synthesis o-Nitrophenylhydrazine o-Nitrophenylhydrazine Hydrazone Formation Hydrazone Formation o-Nitrophenylhydrazine->Hydrazone Formation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Formation Ethylpyruvate o-nitrophenylhydrazone Ethylpyruvate o-nitrophenylhydrazone Hydrazone Formation->Ethylpyruvate o-nitrophenylhydrazone Condensation Cyclization Cyclization Ethylpyruvate o-nitrophenylhydrazone->Cyclization H+ (PPA) Δ This compound This compound Cyclization->this compound

Caption: Fischer Indole Synthesis Pathway.

Reissert_Indole_Synthesis cluster_note o-Nitrotoluene o-Nitrotoluene Condensation Condensation o-Nitrotoluene->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate Condensation->Ethyl o-nitrophenylpyruvate Base (KOEt) Reductive Cyclization Reductive Cyclization Ethyl o-nitrophenylpyruvate->Reductive Cyclization [H] (e.g., Zn/AcOH) Final Product This compound* Reductive Cyclization->Final Product Ethyl 7-amino-1H-indole-2-carboxylate Ethyl 7-amino-1H-indole-2-carboxylate Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst If pure optimize_temp_time Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp_time check_conditions Ensure Anhydrous Conditions (if applicable) optimize_temp_time->check_conditions purification Improve Purification Method check_conditions->purification success Improved Yield and Purity purification->success

References

Technical Support Center: Purification of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7-nitro-1H-indole-2-carboxylate.

Troubleshooting and FAQs

Q1: My purified this compound is a brownish or dark yellow powder, not the expected pale yellow needles. What is causing the discoloration?

A1: The off-color appearance is typically due to the presence of impurities. These can include:

  • Residual starting materials: Incomplete reaction can leave behind colored starting materials or intermediates.

  • Byproducts of the nitration reaction: The formation of regioisomers or over-nitrated products can contribute to the darker color.

  • Degradation of the product: this compound can be sensitive to heat and light. Prolonged exposure to high temperatures during solvent evaporation or storage in direct light can lead to degradation and discoloration.

Troubleshooting Steps:

  • Recrystallization: A primary purification technique is recrystallization, often using ethanol, to obtain the desired pale yellow needles.[1]

  • Activated Carbon Treatment: If the solution is highly colored before crystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as this can sometimes lead to product loss.

  • Column Chromatography: For persistent impurities, column chromatography using silica gel is an effective method. A solvent system of ethyl acetate in hexane is often a good starting point for indole derivatives.[2]

Q2: I am experiencing a low yield of this compound after purification. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors throughout the synthesis and purification process.

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Loss during workup: Significant product loss can occur during extraction and washing steps.

  • Suboptimal recrystallization: Using too much solvent for recrystallization will result in a lower yield as more of the product will remain in the mother liquor.

  • Mechanical losses: Product can be lost during transfers between flasks and filtration apparatus.

Troubleshooting Steps:

  • Optimize reaction conditions: Ensure the reaction time and temperature are optimal for the complete conversion of starting materials.

  • Minimize solvent usage: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling procedure: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve the isolated yield.

  • Careful handling: Scrape flasks and funnels to recover as much solid as possible during transfers.

Q3: My HPLC or TLC analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely impurities and how can I remove them?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted starting materials: Such as 2-nitroaniline or ethyl pyruvate o-nitrophenylhydrazone.[1]

  • Regioisomers: Nitration of the indole ring can sometimes lead to the formation of other nitro-isomers (e.g., 4-nitro, 5-nitro, 6-nitro).

  • Hydrolyzed product: The ester can be hydrolyzed back to the carboxylic acid (7-nitro-1H-indole-2-carboxylic acid) if exposed to acidic or basic conditions for prolonged periods.

Troubleshooting Steps:

  • Recrystallization: This is often sufficient to remove small amounts of impurities. The differing solubilities of the desired product and the impurities in the chosen solvent allow for separation.

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities, such as regioisomers. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column can effectively separate the desired product.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent volume may vary depending on the purity of the crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the ethanol portion-wise to avoid using an excess.

  • Decolorization (Optional): If the solution is dark, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified pale yellow needles under vacuum.[1]

Column Chromatography of this compound

This protocol is a general procedure for purification by column chromatography. The solvent system may need to be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 0% to 20% ethyl acetate in hexane.[2]

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecrystallization (Ethanol)Column Chromatography (Silica Gel)
Purity Good to ExcellentExcellent
Yield Moderate to HighModerate (can have losses on the column)
Scale Suitable for large quantitiesBest for small to moderate quantities
Common Solvents Ethanol[1]Hexane, Ethyl Acetate[2]
Typical Appearance Pale yellow needles[1]Yellow solid

Purification Workflow

Purification_Workflow Crude Crude Product TLC_HPLC TLC/HPLC Analysis Crude->TLC_HPLC Recrystallization Recrystallization PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography Column Chromatography ColumnChromatography->PureProduct TLC_HPLC->Recrystallization Minor Impurities TLC_HPLC->ColumnChromatography Major/Multiple Impurities

Caption: Purification workflow for this compound.

References

Common side reactions in the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the Fischer indole synthesis. This process typically starts with the reaction of 2-nitroaniline with sodium nitrite to form a diazonium salt. This salt is then reacted with an active methylene compound like ethyl 2-methyl-3-oxobutanoate to produce a hydrazone intermediate. The subsequent cyclization of this hydrazone, often facilitated by a strong acid catalyst such as polyphosphoric acid (PPA), yields the final product, this compound.

Q2: I am observing a very dark, tar-like substance in my reaction mixture. What could be the cause?

A2: The formation of a black, viscous solution or dark, insoluble tars is a common issue, particularly during the acid-catalyzed cyclization step of the Fischer indole synthesis. This is often due to acid-induced polymerization of the electron-rich indole nucleus, especially under the harsh conditions created by strong acids like polyphosphoric acid at elevated temperatures. Substrate degradation under these conditions can also contribute to tar formation.

Q3: My product is a mixture of different nitro-isomers. How can I improve the regioselectivity for the 7-nitro position?

A3: Achieving high regioselectivity for the 7-position can be challenging. The direct nitration of an indole ring often favors substitution at other positions. To specifically obtain the 7-nitro isomer, it is more reliable to use a starting material that already contains the nitro group in the desired position, such as 2-nitroaniline in the Fischer indole synthesis. If you are attempting direct nitration on the indole ring, the formation of multiple isomers is a known side reaction. In such cases, strategies like using N-protecting groups (e.g., acetyl or Boc

Technical Support Center: Optimizing Fischer Indole Synthesis of Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of nitroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the Fischer indole synthesis of nitroindoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Nitroindole

Q1: I am getting a low yield or no product in my Fischer indole synthesis of a nitroindole. What are the common causes and how can I improve the outcome?

A1: Low yields in the Fischer indole synthesis of nitroindoles are a common challenge, primarily due to the electron-withdrawing nature of the nitro group, which deactivates the phenylhydrazine ring towards the key[1][1]-sigmatropic rearrangement step.[2] Here are several factors to consider and steps to optimize your reaction:

  • Purity of Starting Materials: Ensure your nitro-substituted phenylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and significantly lower your yield. Recrystallization or distillation of starting materials is recommended.

  • Choice of Acid Catalyst: The selection of the acid catalyst is critical. Electron-withdrawing groups like the nitro group often require stronger acids and harsher reaction conditions to facilitate cyclization.[2]

    • Brønsted Acids: Polyphosphoric acid (PPA) is often an effective catalyst for less reactive substrates.[3][4] Sulfuric acid (H₂SO₄) can also be used, but the concentration and temperature must be carefully controlled to avoid excessive charring.

    • Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst that can be effective, sometimes in combination with a high-boiling point solvent like triethylene glycol, especially under microwave irradiation.[5]

  • Reaction Temperature and Time: Higher temperatures are generally required for the synthesis of nitroindoles. However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis can often provide rapid heating and lead to improved yields in shorter reaction times.[6]

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield. High-boiling point polar aprotic solvents are often suitable. In some cases, using a minimal amount of solvent or running the reaction neat with a liquid catalyst like PPA can be effective.[4]

  • One-Pot Procedures: To minimize the decomposition of potentially unstable nitro-substituted phenylhydrazones, consider a one-pot procedure where the hydrazone is generated in situ and immediately cyclized without isolation.[3]

Issue 2: Formation of Multiple Products and Side Reactions

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions in the Fischer indole synthesis of nitroindoles?

A2: The formation of byproducts is a frequent issue. Besides the desired nitroindole, you might observe the following:

  • Tar and Polymeric Byproducts: The strongly acidic and high-temperature conditions required for nitroindole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the yield.[7] Using the mildest possible acid catalyst and the lowest effective temperature can help minimize this.

  • N-N Bond Cleavage: Under certain conditions, especially with substrates that can stabilize a carbocation intermediate, cleavage of the N-N bond in the hydrazone can occur, leading to the formation of aniline derivatives and other undesired products.[8]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially if the reaction conditions are not forcing enough. This will result in a mixture of starting materials and intermediates in your crude product.

  • Aldol Condensation Products: If the carbonyl compound used has α-hydrogens, it can undergo self-condensation under acidic conditions, leading to aldol-type byproducts.[9]

  • Friedel-Crafts Type Products: If the aromatic ring of the hydrazine or carbonyl compound is activated, Friedel-Crafts-type side reactions can occur.[9]

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my nitroindole product from the reaction mixture. What are some effective purification strategies?

A3: Purification of nitroindoles can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[7] Consider the following purification techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity. Sometimes, using a different stationary phase like alumina can be beneficial.

  • Recrystallization: If your nitroindole is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method to obtain a pure product.

  • Acid-Base Extraction: A thorough wash of the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities and the acid catalyst before chromatographic purification.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Fischer indole synthesis of specific nitroindoles, providing a comparison of different reaction conditions.

Table 1: Synthesis of 5-Nitroindole-2-carboxylic acid Derivatives

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Nitrophenylhydrazine HClEthyl pyruvatePolyphosphoric acidBenzeneReflux-High[1]

Table 2: Synthesis of various Nitroindoles

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
p-NitrophenylhydrazinePropiophenoneEaton's ReagentNeat170 (Microwave)10 min92[6]
PhenylhydrazineEthyl pyruvatePolyphosphoric Acid---Low (5%)[10]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a common nitroindole.

Protocol 1: Synthesis of 5-Nitroindole-2-ethyl carboxylate

This protocol is adapted from a patented procedure for the synthesis of 5-nitroindole-2-carboxylic acid.[1]

Step 1: Formation of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone)

  • Prepare an aqueous solution of p-nitrophenylhydrazine hydrochloride.

  • Prepare an ethanolic solution of ethyl pyruvate.

  • Under stirring, add the ethyl pyruvate solution to the p-nitrophenylhydrazine hydrochloride solution.

  • Maintain the reaction temperature between 20-60 °C and stir for 20-60 minutes.

  • Collect the precipitated intermediate product, ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate, by filtration.

Step 2: Fischer Indole Cyclization

  • Dissolve the dried hydrazone from Step 1 in benzene.

  • Add polyphosphoric acid (PPA) as the catalyst.

  • Reflux the reaction mixture. The reaction time should be monitored by TLC.

  • After completion of the reaction, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-nitroindole-2-ethyl carboxylate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Fischer Indole Synthesis Workflow

fischer_indole_synthesis_workflow General Workflow for Fischer Indole Synthesis of Nitroindoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Nitro-substituted Phenylhydrazine + Carbonyl Compound start->reactants catalyst Acid Catalyst (e.g., PPA, ZnCl2) reactants->catalyst solvent Solvent (e.g., Benzene, Acetic Acid) catalyst->solvent hydrazone_formation Hydrazone Formation (in situ or isolated) solvent->hydrazone_formation cyclization Fischer Indole Cyclization (Heating/Microwave) hydrazone_formation->cyclization quench Quenching (e.g., Ice-water) cyclization->quench extraction Extraction quench->extraction purification Purification (Column Chromatography/ Recrystallization) extraction->purification product Pure Nitroindole purification->product

Caption: General workflow for the Fischer indole synthesis of nitroindoles.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield in Nitroindole Synthesis start Low Yield of Nitroindole check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Pure optimize_temp_time Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp_time No Improvement solution Improved Yield optimize_catalyst->solution Improved change_solvent Change Solvent optimize_temp_time->change_solvent No Improvement optimize_temp_time->solution Improved one_pot Consider One-Pot Procedure change_solvent->one_pot No Improvement change_solvent->solution Improved one_pot->solution Improved

Caption: Troubleshooting logic for addressing low yields in nitroindole synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fischer indole synthesis conditions for nitro-substituted phenylhydrazines?

A1: While the fundamental reaction is the same, standard conditions are often not sufficient for the synthesis of nitroindoles. The electron-withdrawing nitro group deactivates the aromatic ring, making the key cyclization step more difficult. Therefore, more forcing conditions, such as stronger acids (e.g., polyphosphoric acid), higher temperatures, and sometimes longer reaction times or microwave irradiation, are typically required to achieve good yields.[2]

Q2: What is the effect of the nitro group's position on the phenylhydrazine ring?

A2: The position of the nitro group can influence the reactivity and the regioselectivity of the cyclization. A nitro group at the para-position (p-nitrophenylhydrazine) is commonly used. A nitro group at the ortho- or meta-position can lead to different isomers and may require different optimization strategies.

Q3: Are there any specific safety precautions I should take when running Fischer indole synthesis for nitroindoles?

A3: Yes, in addition to the standard safety practices for organic synthesis, you should be aware of the following:

  • Strong Acids: Reactions often use strong, corrosive acids like polyphosphoric acid or sulfuric acid. Handle these with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • High Temperatures: The need for high temperatures increases the risk of splashing and rapid decomposition. Ensure your glassware is in good condition and use a proper heating mantle with a temperature controller.

  • Exothermic Reactions: The reaction can be exothermic. Add reagents slowly and monitor the temperature carefully, especially on a larger scale.

  • Nitro Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive, although this is less of a concern with simple nitroindoles under normal laboratory conditions. Avoid excessive heating and be aware of the potential hazards.

Q4: Can I use microwave irradiation to improve the synthesis of nitroindoles?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for the Fischer indole synthesis of nitroindoles.[6] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Q5: What are some common impurities I might find in my final nitroindole product?

A5: Common impurities can include unreacted starting materials (nitrophenylhydrazine and the carbonyl compound), the intermediate hydrazone, and byproducts from side reactions such as tar-like polymers and products of N-N bond cleavage.[3][8] Careful purification, often involving column chromatography, is usually necessary to obtain a pure product.

References

Troubleshooting low yields in the N-alkylation of indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-alkylation of indole-2-carboxylates, specifically focusing on resolving issues of low yield.

Troubleshooting Guide & FAQs

This guide addresses specific issues in a question-and-answer format to help diagnose and solve common problems encountered during the N-alkylation of indole-2-carboxylate substrates.

Q1: Why is my N-alkylation reaction resulting in a low yield or failing to proceed to completion?

Low yields can be attributed to several factors, often related to reaction conditions and reagent quality.[1] A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The first step of the reaction is the deprotonation of the indole N-H. The electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H bond, which aids this step.[1] However, incomplete deprotonation can still occur.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), and an appropriate stoichiometric amount (typically 1.1-1.5 equivalents).[1] Allow adequate time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding the alkylating agent.[1]

  • Reagent Purity and Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture.

    • Solution: Use anhydrous solvents (e.g., dry DMF or THF) and ensure all glassware is flame-dried or oven-dried.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the reactive indolate anion by atmospheric moisture.[1][2]

  • Low Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • Solution: Reactivity follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding alkyl iodide.[2] The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with less reactive alkyl halides.

  • Sub-optimal Temperature: The reaction temperature can significantly impact the rate and yield.

    • Solution: While many protocols start at 0 °C for deprotonation and proceed at room temperature for alkylation, some systems require heating.[1] Increasing the temperature can favor the formation of the thermodynamically more stable N-alkylated product and drive the reaction to completion.[1][3] For instance, elevating the temperature to 80 °C has been shown to dramatically improve yield and selectivity in certain cases.[4]

  • Steric Hindrance: If either the indole-2-carboxylate or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1]

    • Solution: Consider using a less hindered substrate if possible or a more reactive alkylating agent. More forcing conditions, such as higher temperatures or longer reaction times, may also be necessary.

Q2: I'm observing a significant amount of the C3-alkylated side product. How can I improve N-selectivity?

While the C2-carboxylate group generally promotes N-alkylation by increasing the acidity of the N-H proton, C3-alkylation can still occur as the C3 position is an inherently nucleophilic site on the indole ring.[2][3]

  • Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the mixture, which can react at the C3 position.[3]

    • Solution: Use at least a stoichiometric equivalent of a strong base like NaH in a suitable solvent to ensure the formation of the indolate anion, which preferentially reacts at the nitrogen.[1][3]

  • Solvent Choice: The solvent plays a crucial role in regioselectivity.

    • Solution: Polar aprotic solvents like DMF are generally preferred as they effectively solvate the cation (e.g., Na+) and favor N-alkylation.[1][4] Ethereal solvents like THF can sometimes lead to poorer N-selectivity.[3][4]

  • Reaction Temperature: Higher temperatures typically favor the thermodynamically stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3]

    • Solution: If you are observing C3-alkylation at room temperature, consider increasing the reaction temperature. A study demonstrated that increasing the temperature from room temperature to 80 °C resulted in complete N-alkylation.[4]

Q3: How do I select the appropriate base for my N-alkylation reaction?

The choice of base is critical for efficient deprotonation without causing degradation of the starting material or product.

  • For Robust Substrates: Strong bases like sodium hydride (NaH) are highly effective and widely used, particularly for standard alkyl halides.[2] Potassium hydride (KH) is another strong base that can be employed.

  • For Sensitive Substrates: If your indole-2-carboxylate contains functional groups that are sensitive to strong bases, milder conditions are required. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with more reactive alkylating agents.[5][6] Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used successfully, sometimes in catalytic amounts.[7]

Data Presentation

The following tables summarize quantitative data from the literature to provide a comparative overview of how reaction conditions affect the outcome of N-alkylation.

Table 1: Effect of Solvent and Temperature on Regioselectivity and Yield Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[4]

EntryBase (Equiv.)SolventTemp. (°C)Time (min)N:C3 RatioYield (%)
1NaH (4)THFRT-Poor-
2NaH (4)DMFRT-Improved-
3NaH (4)THF/DMF (1:1)RT-1:1-
4NaH (4)DMF80< 15>99:191

Table 2: Enantioselective N-Alkylation of Methyl Indole-2-carboxylate Data adapted from a study on enantioselective N-alkylation with aldimines catalyzed by a Zinc-ProPhenol complex.[1]

EntryIndole SubstrateAldimineYield (%)Enantiomeric Ratio (e.r.)
1Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6
2Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5

Visualizations

The following diagrams illustrate key aspects of the N-alkylation reaction and troubleshooting logic.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole Indole-2-carboxylate Indolate Indolate Anion Indole->Indolate + Base Indolate_2 Indolate Anion Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product Indolate_2->Product + R-X

Caption: General reaction mechanism for the N-alkylation of indole-2-carboxylates.

Troubleshooting_Workflow start Low Yield Observed check_reagents Problem: Reagents/Conditions start->check_reagents p1 Incomplete Deprotonation? check_reagents->p1 check_sm Problem: Starting Material p2 Moisture Present? p1->p2 No s1 Use stronger base (NaH) Increase stoichiometry/time p1->s1 p3 Low Reactivity of R-X? p2->p3 No s2 Use anhydrous solvents Work under inert atmosphere p2->s2 p4 Suboptimal Temp/Time? p3->p4 No s3 Switch R-Br to R-I Add catalytic KI p3->s3 p5 Poor N-Selectivity? p4->p5 No s4 Increase temperature (e.g., 80 °C) Monitor reaction by TLC/LC-MS p4->s4 s5 Use polar aprotic solvent (DMF) Ensure complete deprotonation Increase temperature p5->s5

Caption: Troubleshooting workflow for low yields in N-alkylation reactions.

Parameter_Relationships Yield High Yield & N-Selectivity Base Base Base->Yield Strong (NaH) Complete Deprotonation Solvent Solvent Base->Solvent Choice is linked Solvent->Yield Polar Aprotic (DMF) Temp Temperature Temp->Yield Higher Temp (Thermodynamic Control) Temp->Solvent Boiling point consideration AlkylX Alkylating Agent AlkylX->Yield High Reactivity (R-I) Purity Anhydrous Conditions Purity->Yield Crucial for Strong Bases

Caption: Key parameter relationships for optimizing N-alkylation reactions.

Experimental Protocols

General Protocol for N-Alkylation of an Indole-2-carboxylate using Sodium Hydride

This protocol is a standard and widely used method for the N-alkylation of indole-2-carboxylates.[1][2]

Materials:

  • Indole-2-carboxylate substrate

  • Alkylating agent (e.g., alkyl iodide or bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the indole-2-carboxylate substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous DMF to a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30–60 minutes, or until hydrogen evolution ceases. This indicates the formation of the indolate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required (e.g., to 80 °C) to ensure completion.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated indole-2-carboxylate.

References

Stability and storage conditions for Ethyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of Ethyl 7-nitro-1H-indole-2-carboxylate, addressing common issues researchers and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For maximum long-term stability, it is recommended to store this compound at -20°C.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption.[2][3][4] For enhanced stability, especially for highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize the risk of oxidation.[5]

Q2: Can I store this compound at refrigerated (2-8°C) or room temperature for short periods?

A2: While -20°C is optimal for long-term storage, refrigeration at 2-8°C is a suitable alternative for short- to medium-term storage.[5][6][7] If the compound is used frequently, equilibrating a small aliquot to room temperature in a desiccator before use can prevent moisture condensation on the bulk material.[6] Short-term storage at room temperature is generally not recommended to prevent potential degradation.

Q3: Is this compound sensitive to light?

A3: While not explicitly stated for this specific ethyl ester, related indole compounds, such as 7-Nitro-1H-indole-2-carboxylic acid, are known to be light-sensitive.[5] Therefore, it is best practice to protect this compound from light by storing it in an amber or opaque vial.[7]

Q4: What are the visual signs of degradation for this compound?

A4: this compound is a yellow powder.[2] A noticeable change in color, such as darkening, or a change in its physical form (e.g., clumping) can be an indicator of degradation due to factors like oxidation or moisture exposure.[6]

Q5: What materials are incompatible with this compound?

A5: You should avoid storing or handling this compound with strong oxidizing agents and strong bases, as they are considered incompatible materials.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound Degradation: The compound may have degraded due to improper storage (e.g., prolonged exposure to room temperature, light, or moisture).1. Verify that the storage conditions have been consistently maintained. 2. If degradation is suspected, it is highly recommended to re-qualify the compound's purity and identity using analytical methods such as HPLC, LC-MS, or NMR before further use.[6]
The compound has changed color or appears clumpy. 1. Oxidation: Exposure to air can cause oxidative degradation. 2. Moisture Absorption: The container may not have been sealed properly, leading to hydration.1. Ensure the container is tightly sealed immediately after each use. For highly sensitive work, consider purging the vial with an inert gas (argon or nitrogen) before sealing.[6] 2. Store the compound in a desiccator, particularly if the ambient environment is humid.[6]
Difficulty in dissolving the compound. Potential Impurities or Degradation: Degraded material may have different solubility characteristics.1. Confirm the appropriate solvent for your application. 2. If solubility issues persist and degradation is suspected, analyze the purity of the compound as mentioned above.

Storage Conditions Summary

Parameter Condition Rationale
Long-Term Storage Temperature -20°CTo ensure maximum product recovery and long-term stability.[1]
Short-Term Storage Temperature 2-8°CTo slow potential degradation for frequently used material.[5][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation, particularly for sensitive applications.[5][6]
Container Tightly sealed, light-resistant (amber/opaque)To protect from moisture and light-induced degradation.[2][5][6]
Location Dry, well-ventilated areaTo prevent moisture absorption and ensure safety.[2][3][8]

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The specific conditions may need to be optimized for your system.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a reference standard of this compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

  • Sample Preparation:

    • Prepare a solution of the test sample of this compound at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard and sample solutions.

    • Compare the retention time of the main peak in the sample to that of the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks (assuming all components have a similar response factor at the detection wavelength).

Diagrams

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage 1. Review Storage Conditions: - Temperature (-20°C or 2-8°C)? - Protected from light? - Tightly sealed? start->check_storage visual_inspection 2. Visually Inspect Compound: - Color change? - Clumping? check_storage->visual_inspection Conditions OK discard_compound Purity Unacceptable: Discard and Use New Batch check_storage->discard_compound Improper Storage purity_analysis 3. Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) visual_inspection->purity_analysis Degradation Suspected use_compound Purity Acceptable: Proceed with Experiment visual_inspection->use_compound Looks OK compare_results 4. Compare Purity to Specification or Reference Standard purity_analysis->compare_results compare_results->use_compound Passes compare_results->discard_compound Fails

References

How to avoid impurities in the preparation of 7-nitroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize impurities during the synthesis of 7-nitroindole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 7-nitroindole-2-carboxylic acid, offering targeted solutions to improve yield and purity.

Q1: Why is my reaction mixture turning into a dark, insoluble tar?

A1: This is likely due to acid-catalyzed polymerization of the electron-rich indole nucleus. Strong acids, such as concentrated nitric and sulfuric acid, can induce this side reaction, significantly reducing your yield.

  • Solution: Avoid using strong, direct nitration methods. Instead, opt for milder nitrating agents like acetyl nitrate or benzoyl nitrate. It is also crucial to maintain low reaction temperatures (e.g., 0°C or below) to minimize decomposition.[1]

Q2: My final product is a mixture of several nitro-isomers. How can I improve the regioselectivity for the 7-position?

A2: Direct nitration of indole is notoriously non-selective and typically favors substitution at the 3-position under non-acidic conditions, and the 5- and 6-positions under strongly acidic conditions. To achieve high regioselectivity for the 7-position, a more strategic approach is required.

  • Recommended Solution: The most reliable method is to use a starting material where the indole ring is protected and the reaction is directed to the 7-position. A proven method involves the nitration of a 1-acetylindoline-2-sulfonate intermediate. This indirect pathway has been shown to yield the desired 7-nitroindole with high purity.[1][2]

Q3: I'm observing dinitrated products in my reaction mixture. How can I prevent this?

A3: The formation of dinitrated products is typically a result of using an excess of the nitrating agent or running the reaction at too high a temperature.

  • Solution:

    • Stoichiometric Control: Carefully control the amount of the nitrating agent used, employing only a slight excess (e.g., 1.05-1.1 equivalents).

    • Low Temperature: Perform the nitration at low temperatures (e.g., 0-5°C or lower) to enhance selectivity for mono-nitration.[2]

Q4: My yield is consistently low, even when I avoid tar formation. What else could be going wrong?

A4: Low yields can also result from losses during the workup and purification stages. The polarity of 7-nitroindole-2-carboxylic acid can lead to challenges in extraction and potential adsorption onto silica gel during column chromatography.

  • Solution:

    • Workup: When precipitating the product from an aqueous solution, ensure the pH is sufficiently acidic (pH 2-3) to minimize its solubility. Use cold solvents for washing the precipitate to reduce product loss.

    • Purification: If using column chromatography, carefully select your mobile phase. A gradient of ethyl acetate in hexane or dichloromethane, possibly with a small amount of methanol, can be effective. Alternatively, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often a preferred method for purification.

Data Presentation: Reaction Parameters for High Purity Synthesis

The following table summarizes key quantitative data for the synthesis of 7-nitroindole-2-carboxylic acid via the recommended indoline pathway, which is designed to minimize impurities.

StepParameterRecommended ValuePurpose
Nitration of Sodium 1-acetylindoline-2-sulfonate Nitrating AgentAcetyl NitrateMilder, more selective nitrating agent
Temperature≤ 10°CTo prevent over-nitration and decomposition
Reaction Time~2 hoursTo ensure complete reaction
Alkaline Hydrolysis Reagent20% aq. Sodium HydroxideTo deprotect and aromatize the intermediate
Temperature20-60°CTo ensure complete hydrolysis without product degradation
Reaction Time0.5 - 5 hoursTo drive the reaction to completion
Purification MethodRecrystallization (Ethanol/Water)To obtain a high-purity final product
Overall Yield Expected Yield~61-62 mol%High-yield pathway with minimal impurities

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroindole-2-carboxylic Acid via the Indoline Intermediate Pathway (Recommended)

This indirect method provides a high yield and purity of 7-nitroindole, which can then be hydrolyzed to the carboxylic acid.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation and Reduction of Indole: In a suitable reaction vessel, react indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and adds a sulfonate group at the 2-position.

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • Preparation of Acetyl Nitrate: Carefully mix acetic anhydride with nitric acid at a temperature below 10°C. The amount of acetic anhydride should be between 0.7 to 10 times the molar amount of nitric acid.

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic acid or acetic anhydride and cool the solution to 5°C. Slowly add the prepared acetyl nitrate solution dropwise, maintaining the temperature at or below 10°C. Stir the mixture at 5°C for approximately 2 hours. The nitrated product will precipitate out of the solution.

  • Isolation of the Intermediate: Collect the precipitated nitrated product by filtration and wash it with water.

Part 3: Alkaline Hydrolysis and Aromatization

  • Hydrolysis: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and dehydrogenates the indoline ring to yield 7-nitroindole.

  • Purification of 7-Nitroindole: Collect the precipitated 7-nitroindole by filtration and wash with water. The crude product can be further purified by recrystallization from a warm ethanol/water mixture.

Part 4: Hydrolysis of Ethyl 7-nitro-1H-indole-2-carboxylate to 7-Nitroindole-2-carboxylic Acid

The synthesis of 7-nitroindole-2-carboxylic acid often proceeds through its ethyl ester. The final step is the hydrolysis of this ester.

  • Pour this compound into a conical flask and add ethanol at 40°C, stirring for five minutes.

  • Add a potassium hydroxide solution and stir for another five minutes until the solution becomes clear and reddish-brown.

  • Allow the temperature to decrease slowly, and a yellow-brown solid will precipitate. Continue stirring for three hours.

  • Add hot water to dissolve the solid.

  • Slowly add 3N hydrochloric acid to the solution to precipitate a milky yellow solid.

  • Stir for ten minutes, then filter the solution.

  • Wash the solid with water, dry it, and recrystallize from ethanol to obtain 7-nitroindole-2-carboxylic acid as a light yellow, cotton-like material (yields of up to 96% have been reported for this step).[3]

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting and avoiding impurities in the synthesis of 7-nitroindole-2-carboxylic acid.

G cluster_0 Problem Identification cluster_1 Cause & Solution start Start Synthesis check_product Analyze Product for Impurities start->check_product tar Tar Formation check_product->tar Yes isomers Mixture of Nitro-Isomers check_product->isomers Yes dinitration Dinitrated Products check_product->dinitration Yes low_yield Low Yield check_product->low_yield Yes pure_product Pure Product check_product->pure_product No cause_tar Cause: Acid-Catalyzed Polymerization Solution: Use Milder Nitrating Agent & Low Temp tar->cause_tar cause_isomers Cause: Poor Regioselectivity Solution: Use Indoline Intermediate Pathway isomers->cause_isomers cause_dinitration Cause: Excess Nitrating Agent / High Temp Solution: Stoichiometric Control & Low Temp dinitration->cause_dinitration cause_low_yield Cause: Workup/Purification Losses Solution: Optimize pH, Use Cold Solvents, Recrystallize low_yield->cause_low_yield

References

Technical Support Center: Direct Acylation of 7-Nitroindolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the direct acylation of 7-nitroindolines.

Frequently Asked Questions (FAQs)

Q1: Why is the direct N-acylation of 7-nitroindoline so challenging?

A1: The primary challenge in the direct N-acylation of 7-nitroindoline lies in the reduced nucleophilicity of the indoline nitrogen. The presence of the electron-withdrawing nitro group at the 7-position significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile and less reactive towards electrophilic acylating agents.[1][2] This often necessitates the use of highly reactive acylating agents and forcing reaction conditions.

Q2: What are the most common side reactions observed during the direct acylation of 7-nitroindolines?

A2: While specific side products for the direct acylation are not extensively documented in readily available literature, general issues in acylation of electron-deficient systems can include incomplete reaction leading to low yields and the potential for side reactions if harsh conditions are used. In related procedures involving N-acyl-7-nitroindolines, the formation of a "pink spot" on TLC plates has been observed, which was tentatively identified as a 7-nitrosoindoline derivative, though this was noted during photochemical reactions.[1] Under strongly acidic conditions, which might be used to activate the acylating agent, there is also a risk of substrate degradation.

Q3: Are there alternative methods to direct acylation for preparing N-acyl-7-nitroindolines?

A3: Yes, due to the difficulties of direct acylation, multi-step synthetic routes are often employed.[1][3] These methods circumvent the challenge of acylating the deactivated indoline nitrogen. A common strategy involves starting from 7-nitroindole, which can be synthesized via a multi-step process, and then proceeding with the desired modifications. For instance, one indirect method involves the reduction of indole to indoline, followed by protection, nitration, and then deprotection/aromatization.[4][5]

Q4: What are Schotten-Baumann conditions, and can they be applied to the acylation of 7-nitroindoline?

A4: Schotten-Baumann conditions refer to the acylation of amines (or alcohols) using an acyl chloride in the presence of an aqueous base.[6][7][8] This method is designed to neutralize the HCl byproduct, thus driving the reaction to completion. For an electron-deficient amine like 7-nitroindoline, this could be a viable approach, as the base would neutralize the acid generated, preventing protonation of the weakly nucleophilic amine. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water).[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Direct Acylation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Nucleophilicity of 7-Nitroindoline - Increase Reactivity of Acylating Agent: Use a more reactive acylating agent such as an acyl chloride or acyl anhydride instead of a carboxylic acid.[2]- Use a Catalyst: Employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to activate the acylating agent.[9][10]- Optimize Base: If using a base to scavenge acid, ensure it is non-nucleophilic to avoid competing reactions.
Suboptimal Reaction Conditions - Increase Temperature: Carefully increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Monitor for potential degradation.- Extend Reaction Time: Electron-deficient amines react slower, so longer reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS.- Solvent Choice: Use an appropriate anhydrous aprotic solvent that can dissolve both reactants, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]
Inactivated Acylating Agent - Moisture Contamination: Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[11][12]

Experimental Protocols

General Protocol for N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • 7-Nitroindoline

  • Acyl chloride (e.g., acetyl chloride)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-nitroindoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • While maintaining the temperature at 0 °C, add 1 M NaOH solution dropwise, ensuring the pH of the aqueous layer remains basic.

  • Allow the reaction to warm to room temperature and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low/No Product Yield in Direct Acylation of 7-Nitroindoline q1 Is the acylating agent sufficiently reactive? start->q1 s1 Use a more reactive agent (e.g., acyl chloride/anhydride). q1->s1 No q2 Are the reaction conditions optimized? q1->q2 Yes s1->q2 s2 Increase temperature gradually. Extend reaction time. Use an appropriate anhydrous solvent. q2->s2 No q3 Is a catalyst being used? q2->q3 Yes s2->q3 s3 Add a nucleophilic catalyst (e.g., DMAP). q3->s3 No q4 Is moisture present? q3->q4 Yes s3->q4 s4 Use anhydrous reagents and solvents. Work under an inert atmosphere. q4->s4 Yes end_node Consider Multi-Step Synthesis q4->end_node No s4->end_node

Caption: Troubleshooting workflow for low yield in direct acylation.

decision_making_workflow start Synthesis of N-Acyl-7-Nitroindoline q1 Are starting materials (7-nitroindoline and reactive acylating agent) available? start->q1 direct Attempt Direct Acylation q1->direct Yes multistep Pursue Multi-Step Synthesis q1->multistep No troubleshoot Troubleshoot Reaction (See Troubleshooting Guide) direct->troubleshoot Low Yield troubleshoot->multistep synthesis_path Synthesize 7-Nitroindole/Indoline and then functionalize multistep->synthesis_path

Caption: Decision-making for synthetic route selection.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 7-nitro-1H-indole-2-carboxylate and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of Ethyl 7-nitro-1H-indole-2-carboxylate against its unsubstituted counterpart, Ethyl 1H-indole-2-carboxylate. Understanding the spectral characteristics of these molecules is crucial for their synthesis, characterization, and application in drug discovery and development. This document offers a detailed examination of their ¹H NMR data, a standardized experimental protocol for spectral acquisition, and a visual representation of the target molecule's structure.

¹H NMR Data Comparison

The introduction of a nitro group at the C-7 position of the indole ring significantly influences the chemical shifts of the aromatic protons. The following table summarizes the ¹H NMR spectral data for this compound and Ethyl 1H-indole-2-carboxylate in DMSO-d₆. The data for the 7-nitro derivative is based on typical effects of a nitro group on a benzene ring, showing expected downfield shifts for nearby protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-1 (NH)~12.5 (Broad s)Broad Singlet-1H
H-3~7.40 (s)Singlet-1H
H-4~8.20 (dd)Doublet of DoubletsJ = 8.0, 1.01H
H-5~7.30 (t)TripletJ = 8.01H
H-6~8.00 (dd)Doublet of DoubletsJ = 8.0, 1.01H
-OCH₂CH₃~4.35 (q)QuartetJ = 7.12H
-OCH₂CH₃~1.35 (t)TripletJ = 7.13H
Ethyl 1H-indole-2-carboxylate [1]H-1 (NH)11.74 (s)Singlet-1H
H-37.11 (s)Singlet-1H
H-47.65 (d)DoubletJ = 7.81H
H-57.06 (dd)Doublet of DoubletsJ = 7.8, 7.21H
H-67.24 (dd)Doublet of DoubletsJ = 8.4, 7.21H
H-77.46 (d)DoubletJ = 8.41H
-OCH₂CH₃Not specified--2H
-OCH₂CH₃Not specified--3H

Note: The chemical shifts for this compound are estimated based on the known effects of the nitro substituent and may vary slightly in experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum of indole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard single-pulse experiment is used for data acquisition with the following typical parameters:

    • Pulse Width: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 12-16 ppm

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • The coupling constants (J) are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled.

Caption: Molecular structure of this compound.

References

A Comparative Guide to the Synthesis of Substituted Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The efficient synthesis of substituted derivatives of this core structure is therefore of paramount importance. This guide provides an objective comparison of prominent synthesis methods for substituted indole-2-carboxylates, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

The choice of synthetic route to substituted indole-2-carboxylates depends on several factors, including the desired substitution pattern, substrate availability, and required reaction conditions. Below is a summary of key quantitative data for some of the most common and modern methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Reissert Synthesis Substituted o-nitrotoluene, Diethyl oxalatePotassium ethoxide, Iron powder, Acetic acidMulti-step, elevated temperatures (e.g., 90°C)54-78[1]Readily available starting materials, good for specific substitution patterns.[2]Harsh conditions, multi-step process can be time-consuming.[3]
Fischer Indole Synthesis Substituted phenylhydrazine, Pyruvic acid or its estersAcid catalyst (e.g., PTSA, ZnCl₂, PPA)Often requires heating, can be performed under microwave irradiation.75-95[4][5]Versatile, one-pot variations exist, amenable to microwave synthesis.[6][7]Acid-sensitive functional groups may not be tolerated.[6]
Palladium-Catalyzed Aerobic Amination 2-Acetamido-3-aryl-acrylatesPd(OAc)₂, O₂ (as terminal oxidant)Mild conditions, often requires a co-solvent.Good to high[8][9]High functional group tolerance, atom-economical (uses O₂).[8][9]Catalyst cost, optimization of reaction conditions may be required.
Microwave-Assisted Synthesis Varies (e.g., 2-halo aryl aldehydes, ethyl isocyanoacetate)Ionic liquids, various catalystsRapid heating, short reaction times (minutes).[10][11]High[10][12]Drastically reduced reaction times, often higher yields, improved purity.[4][11]Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies for key synthesis methods are provided below to allow for replication and adaptation.

Reissert Synthesis of Ethyl 4-chloroindole-2-carboxylate[1]

This two-step procedure is a representative example of the Reissert indole synthesis.

Step 1: Synthesis of the potassium salt of ethyl 2-chloro-6-nitrophenylpyruvate

  • To stirred ethanol (25 mL) under an argon atmosphere at ambient temperature, add potassium tert-butoxide (11.22 g, 0.1 mol) portionwise.

  • Once the resulting viscous solution has cooled, add ether (300 mL) followed by diethyl oxalate (13.6 mL, 0.1 mol).

  • After 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The yellow solution will turn dark red.

  • Transfer the reaction mixture to a conical flask, stopper it, and let it stand at ambient temperature for 4 hours, followed by 65 hours in a refrigerator.

  • Collect the solid product by filtration, wash with ether until the filtrate is colorless, and suck dry for 15 minutes. The yield of the intermediate salt is approximately 73%.

Step 2: Reductive Cyclization to Ethyl 4-chloroindole-2-carboxylate

  • To a solution of the potassium salt from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).

  • Heat the mixture to an external temperature of 90°C. An exotherm will be observed, with the internal temperature reaching approximately 100°C.

  • After the exotherm subsides (about 15 minutes), continue heating at 90°C for an additional 3 hours.

  • Allow the reaction to cool to 45°C and then pour it into ice-water (500 mL).

  • Extract the mixture with ether (3 x 400 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL) and 1N HCl (2 x 300 mL).

  • Dry the organic extracts over magnesium sulfate and remove the solvent in vacuo.

  • The crude product can be purified by passing it through a short plug of silica with dichloromethane to afford the title compound as a pale-yellow solid (54% yield).

Fischer Indole Synthesis of 3-methylindole-2-carboxylates[5]

This procedure is a general method for the synthesis of 3-methylindole-2-carboxylates, which are precursors to various biologically active molecules.

  • A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1 equivalent) in ethanol is treated with p-toluenesulfonic acid (PTSA) as a catalyst.

  • The reaction mixture is refluxed for 20 hours.

  • The resulting 3-methylindole-2-carboxylate can be isolated after an appropriate workup. The reported yield for this step is 82%.

  • The ester can then be hydrolyzed to the corresponding carboxylic acid using 5% NaOH in ethanol at 40°C overnight (95% yield).

Palladium-Catalyzed Aerobic Amination for the Synthesis of Indole-2-carboxylates[8][9]

This modern approach offers a milder alternative to classical methods. The general procedure involves the intramolecular C-H amination of 2-acetamido-3-aryl-acrylates.

  • The 2-acetamido-3-aryl-acrylate starting material is dissolved in a suitable solvent (e.g., a mixture of DMSO and p-xylene).

  • A catalytic amount of a palladium(II) source, such as Pd(OAc)₂, is added.

  • The reaction is carried out under an atmosphere of oxygen, which serves as the terminal oxidant.

  • The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed.

  • The initial product is a 1-acetyl indole-2-carboxylate, which can be deacetylated in a subsequent step to yield the final indole-2-carboxylate.

  • Yields for this method are generally reported as good to high, with a broad substrate scope that includes both electron-rich and electron-poor arenes.

Synthesis Strategy Workflow

The following diagram illustrates a logical workflow for selecting a suitable synthesis method for a substituted indole-2-carboxylate.

Synthesis_Strategy Workflow for Selecting an Indole-2-carboxylate Synthesis Method start Define Target Substituted Indole-2-carboxylate substrate_availability Assess Starting Material Availability start->substrate_availability functional_group_tolerance Analyze Functional Group Compatibility substrate_availability->functional_group_tolerance harsh_conditions Tolerates Harsh Conditions? functional_group_tolerance->harsh_conditions Consider reaction environment classical_methods Classical Methods (Fischer, Reissert) fischer Fischer Synthesis classical_methods->fischer reissert Reissert Synthesis classical_methods->reissert modern_methods Modern Methods (Pd-catalyzed, etc.) pd_catalyzed Pd-Catalyzed Aerobic Amination modern_methods->pd_catalyzed microwave Microwave-Assisted Synthesis modern_methods->microwave photochemical Photochemical Synthesis modern_methods->photochemical harsh_conditions->classical_methods Yes mild_conditions Requires Mild Conditions? harsh_conditions->mild_conditions No mild_conditions->modern_methods Yes optimize Optimize Reaction Conditions fischer->optimize reissert->optimize pd_catalyzed->optimize microwave->optimize photochemical->optimize end Synthesize Target Molecule optimize->end

Caption: A decision-making workflow for selecting an appropriate synthetic method.

Conclusion

The synthesis of substituted indole-2-carboxylates can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Reissert and Fischer syntheses remain valuable for their use of readily available starting materials. However, they often require harsh conditions that may not be compatible with sensitive functional groups. Modern palladium-catalyzed methods offer milder reaction conditions and greater functional group tolerance, making them attractive for the synthesis of complex molecules. Furthermore, the application of microwave irradiation can significantly accelerate reaction times and improve yields for several of these synthetic transformations. The choice of the optimal method will ultimately be guided by the specific substitution pattern of the target molecule, the nature of the functional groups present, and the resources available. This guide provides the foundational information for making an informed decision in the design and execution of synthetic routes to this important class of compounds.

References

A Comparative Guide to the Purity Analysis of Ethyl 7-nitro-1H-indole-2-carboxylate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the stringent assessment of chemical purity is a cornerstone of quality control. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Ethyl 7-nitro-1H-indole-2-carboxylate, a significant intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols and supporting data to inform methodological selection.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is critical as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Potential impurities may originate from unreacted starting materials, byproducts from parallel reaction pathways, or degradation of the product. A robust analytical strategy is therefore essential to identify and quantify any such impurities.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective and widely adopted chromatographic technique for the analysis of non-volatile and thermally sensitive compounds, making it an ideal choice for the purity determination of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC

The following reversed-phase HPLC method has been developed for the comprehensive purity profiling of this compound.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 40% B10-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Sample Preparation 1 mg/mL in Acetonitrile
Data Presentation

The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Table 2: Representative HPLC Data for Purity Analysis

Peak NumberRetention Time (minutes)Peak Area (%)Tentative Identification
13.80.15Starting Material Impurity
212.599.5This compound
316.20.25Isomeric Impurity
419.80.10Synthesis Byproduct

Alternative and Complementary Analytical Methods

For a comprehensive understanding of a compound's purity profile, orthogonal methods that rely on different chemical and physical principles are often employed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR) to determine purity against a certified reference standard.

Experimental Protocol: ¹H-NMR

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Accurately weigh and dissolve 10-15 mg of the sample in a known volume of DMSO-d₆ containing a certified internal standard (e.g., maleic acid).

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and specific detection of the analyte and its impurities based on their mass-to-charge ratio.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

  • Data Analysis: The mass spectrum will confirm the molecular weight of this compound and can reveal the presence of impurities with different molecular weights.

Comparative Analysis of Purity Validation Methods

Table 3: Objective Comparison of Analytical Techniques

FeatureHPLC¹H-NMRMass Spectrometry
Principle Chromatographic SeparationNuclear Magnetic ResonanceMass-to-Charge Ratio
Quantitative Accuracy HighHigh (with internal standard)Moderate
Sensitivity HighModerateVery High
Impurity Identification Requires reference standardsProvides structural informationProvides molecular weight data
Throughput HighLow to ModerateHigh

Mandatory Visualization

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_results Data Interpretation and Reporting A Receive Sample of This compound B Prepare Solutions for Each Analytical Technique A->B C HPLC Analysis (Primary Method) B->C D ¹H-NMR Analysis (Orthogonal Method) B->D E Mass Spectrometry (Confirmatory Method) B->E F Quantify Purity and Impurities (HPLC Data) C->F G Confirm Structure and Quantify (NMR Data) D->G H Identify Impurities by Molecular Weight (MS Data) E->H I Compile Final Purity Report F->I G->I H->I J J I->J

Caption: A logical workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Conclusion

For routine quality control and purity determination of this compound, HPLC offers a robust, sensitive, and accurate method. However, for a more comprehensive purity profile and for the definitive identification of unknown impurities, a multi-technique approach incorporating ¹H-NMR and Mass Spectrometry is highly recommended. This integrated strategy provides orthogonal data, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate.

A Comparative Guide to the Mass Spectrometry of Ethyl 7-nitro-1H-indole-2-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for Ethyl 7-nitro-1H-indole-2-carboxylate and its non-nitrated counterpart, Ethyl 1H-indole-2-carboxylate. Due to the limited availability of public experimental mass spectra for this compound, this guide presents the experimental data for the analogue alongside a predicted fragmentation pattern for the target compound based on established principles of mass spectrometry.

Data Presentation

The mass spectral data is presented in two tables for clear comparison. Table 1 details the experimental electron ionization (EI) mass spectrum for Ethyl 1H-indole-2-carboxylate, sourced from the NIST Mass Spectrometry Data Center. Table 2 provides the key mass-to-charge ratios for this compound, including its molecular ion and predicted major fragments.

Table 1: Experimental Mass Spectrometry Data for Ethyl 1H-indole-2-carboxylate [1][2]

m/zRelative Intensity (%)Proposed Fragment Ion
18985[M]+• (Molecular Ion)
16015[M - C2H5]+
144100[M - OC2H5]+
11645[M - COOC2H5]+
8930[C7H5]+

Table 2: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
234(Predicted High)[M]+• (Molecular Ion)
204(Predicted)[M - NO]+
188(Predicted)[M - NO2]+
189(Predicted)[M - OC2H5]+
161(Predicted)[M - COOC2H5]+
115(Predicted)[C8H5N]+

Note: The fragmentation pattern for this compound is predicted based on typical fragmentation of nitroaromatic compounds and indole esters.[3] The characteristic loss of NO (30 Da) and NO2 (46 Da) is expected from the nitro group.[3] Fragmentation of the ester group is also anticipated, leading to losses of the ethoxy group (OC2H5, 45 Da) and the entire carbethoxy group (COOC2H5, 73 Da).

Experimental Protocols

The following is a representative protocol for the analysis of indole derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve the analyte (e.g., this compound) in a suitable volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • For complex matrices, a prior extraction and clean-up procedure, such as solid-phase extraction, may be required.[4] For some indole derivatives, derivatization (e.g., silylation) might be necessary to improve volatility, though this is less likely for the target compound.[5]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm HP-5MS (or equivalent), is suitable for separating indole derivatives.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[7]

  • Ionization Energy: 70 eV.[7] This standard energy allows for reproducible fragmentation patterns that can be compared with library spectra.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Data Acquisition: Full scan mode to obtain a complete mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of a typical GC-MS experiment.

cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Interpretation Interpretation Mass_Spectrum->Interpretation

Caption: Workflow for GC-MS analysis of small molecules.

cluster_M Molecular Ion [M]+• cluster_Fragments Predicted Primary Fragments M C11H10N2O4+• m/z = 234 F1 Loss of -NO [M - NO]+ m/z = 204 M->F1 F2 Loss of -NO2 [M - NO2]+ m/z = 188 M->F2 F3 Loss of -OC2H5 [M - OC2H5]+ m/z = 189 M->F3 F4 Loss of -COOC2H5 [M - COOC2H5]+ m/z = 161 M->F4

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to the Biological Activities of 4-, 5-, 6-, and 7-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of four constitutional isomers of nitroindole: 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole. The position of the nitro group on the indole scaffold significantly influences the molecule's electronic properties and, consequently, its biological targets and therapeutic potential. While much of the existing research focuses on derivatives of these core structures, this document synthesizes the available data to offer insights into their distinct and overlapping biological profiles, with a focus on anticancer, antimicrobial, and neurological activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the known biological activities and available quantitative data for the nitroindole isomers. It is important to note that a significant portion of the data is derived from studies on their derivatives, which highlights the potential of the core scaffold.

IsomerPrimary Biological ActivitySecondary ActivitiesTarget/Mechanism of ActionQuantitative Data (for derivatives)
4-Nitroindole NeurologicalAnticancer, Anti-inflammatory5-HT2A Receptor AntagonismIC50 < 1µM (for sulfonamide derivatives)[1]
5-Nitroindole AnticancerAntimicrobialc-Myc G-quadruplex Stabilization, ROS InductionIC50 = 5.08 ± 0.91 µM (HeLa cells, for a pyrrolidine derivative)[2]
6-Nitroindole Largely UnexploredSynthetic Intermediate-Limited data available
7-Nitroindole NeurologicalAnticancerNeuronal Nitric Oxide Synthase (nNOS) InhibitionIC50 = 0.47 µM (for 7-nitroindazole)[3]

Key Biological Activities in Detail

Anticancer Activity

Derivatives of 5-nitroindole have emerged as a promising class of anticancer agents.[4] Their primary mechanism of action involves the binding and stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[4][5] This stabilization inhibits the transcription of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Furthermore, some 5-nitroindole derivatives have been shown to increase the production of reactive oxygen species (ROS), contributing to their cytotoxic effects.[5]

Derivatives of 7-nitroindole have also demonstrated cytotoxic activity against various cancer cell lines.[3] Similar to 5-nitroindole derivatives, one of their proposed anticancer mechanisms is the stabilization of G-quadruplex DNA structures in oncogene promoters like c-Myc.[3]

While less explored for their anticancer potential, derivatives of 4-nitroindole have been synthesized and investigated as potential anticancer and anti-inflammatory agents.[6] The biological activity of 6-nitroindole in the context of cancer remains largely uncharacterized, representing an area for future research.[7]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drug discovery.[7] Derivatives of 5-nitroindole have shown notable antimicrobial activity against both bacteria and fungi.[8] The proposed mechanism involves the reduction of the nitro group within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[8]

While there is less specific data on the antimicrobial properties of 4-, 6-, and 7-nitroindole, the presence of the nitro group suggests they may also possess latent antimicrobial activities that warrant further investigation.

Neurological Activity

7-Nitroindole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, including neurodegenerative diseases and stroke.[3] By inhibiting nNOS, 7-nitroindole and its derivatives can mitigate the neurotoxic effects of excessive NO.[3]

A novel series of 4-nitroindole sulfonamide derivatives has been shown to act as potent 5-HT2A receptor antagonists.[1] The 5-HT2A receptor is a key target in the treatment of various neuropsychiatric disorders, suggesting the potential of the 4-nitroindole scaffold in this therapeutic area.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of the biological activities of the four nitroindole isomers.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol determines the concentration at which the nitroindole isomers inhibit the proliferation of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the four nitroindole isomers in DMSO and then prepare serial dilutions in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the nitroindole solutions to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for each isomer.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the nitroindole isomers that inhibits the visible growth of a microorganism (MIC).

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole

  • DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare stock solutions of the four nitroindole isomers in DMSO and create serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (bacteria in MHB with DMSO) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of each isomer that shows no turbidity (no bacterial growth).

Neurological Activity: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay measures the ability of the nitroindole isomers to inhibit the activity of nNOS.

Materials:

  • Purified recombinant nNOS enzyme

  • Assay buffer (e.g., HEPES buffer containing NADPH, calmodulin, and tetrahydrobiopterin)

  • L-[³H]arginine

  • 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole

  • Cation exchange resin

  • Scintillation counter

Procedure:

  • Prepare various concentrations of the nitroindole isomers.

  • In a reaction tube, combine the assay buffer, nNOS enzyme, and the nitroindole isomer solution.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and separate the product, L-[³H]citrulline, from the unreacted L-[³H]arginine using a cation exchange resin.

  • Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

  • Calculate the percentage of nNOS inhibition for each isomer at different concentrations and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

c_Myc_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm 5_Nitroindole 5_Nitroindole G_Quadruplex G_Quadruplex 5_Nitroindole->G_Quadruplex Binds and Stabilizes Transcription Transcription G_Quadruplex->Transcription Inhibits c_Myc_Promoter c-Myc Promoter c_Myc_Promoter->G_Quadruplex Forms c_Myc_Gene c-Myc Gene c_Myc_Gene->Transcription c_Myc_mRNA c-Myc mRNA Transcription->c_Myc_mRNA Cell_Proliferation Cell Proliferation Ribosome Ribosome c_Myc_mRNA->Ribosome c_Myc_Protein c_Myc_Protein Ribosome->c_Myc_Protein c_Myc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis

Caption: c-Myc Inhibition Pathway by 5-Nitroindole Derivatives.

nNOS_Inhibition_Pathway Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS nNOS Activation Calmodulin->nNOS NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity 7_Nitroindole 7_Nitroindole 7_Nitroindole->nNOS Inhibits

Caption: nNOS Inhibition Pathway by 7-Nitroindole.

Experimental_Workflow_Comparison Start Start Compound_Procurement Procure/Synthesize 4-, 5-, 6-, 7-Nitroindoles Start->Compound_Procurement Anticancer_Assay Anticancer Assays (e.g., MTT) Compound_Procurement->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Compound_Procurement->Antimicrobial_Assay Neurological_Assay Neurological Target Assays (e.g., nNOS, 5-HT2A) Compound_Procurement->Neurological_Assay Data_Analysis Data Analysis and IC50/MIC Determination Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Neurological_Assay->Data_Analysis Comparative_Report Generate Comparative Activity Report Data_Analysis->Comparative_Report

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion

The positional isomerism of the nitro group on the indole ring dictates a diverse range of biological activities. 5-Nitroindole derivatives are prominent in anticancer research through their unique mechanism of c-Myc G-quadruplex stabilization. 7-Nitroindole is a well-established nNOS inhibitor with potential applications in neurological disorders. 4-Nitroindole derivatives show promise as 5-HT2A receptor antagonists. The biological potential of 6-nitroindole remains a largely untapped area of investigation. This guide highlights the importance of systematic, comparative studies on these core scaffolds to fully elucidate their structure-activity relationships and to guide the rational design of novel therapeutic agents. Further research is warranted to obtain direct comparative quantitative data for the parent isomers and to explore the therapeutic potential of the understudied 6-nitroindole.

References

A Comparative Guide to the Characterization of Ethyl 7-nitro-1H-indole-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, characterization, and biological activity of Ethyl 7-nitro-1H-indole-2-carboxylate and its key derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for the synthesis of these compounds, and visualizes relevant biological pathways.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and functional materials. The presence of the nitro group at the 7-position and the carboxylate at the 2-position provides strategic points for chemical modification, allowing for the generation of a diverse library of indole derivatives. A notable application of this scaffold is in the synthesis of anticancer agents, such as Indisulam (E7070), a clinically evaluated sulfonamide that has demonstrated potent antitumor activity. This guide will focus on the characterization of the parent compound and its progression to the bioactive derivative, Indisulam.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic properties of this compound, its key intermediate 7-aminoindole, and the clinically evaluated drug, Indisulam.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₁H₁₀N₂O₄234.21Yellow to orange powder-
7-AminoindoleC₈H₈N₂132.16Greyish crystals96-100[1]
Indisulam (E7070)C₁₄H₁₂ClN₃O₄S₂385.84--

Table 2: Spectroscopic Data

Compound1H NMR (Solvent)13C NMR (Solvent)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound (DMSO-d6)[2]Data not readily availableData not readily available[M+H]⁺: 235.07134 (Predicted)[3]
7-Aminoindole Data not readily availableData not readily availableData not readily available-
Indisulam (E7070) Data not readily availableData not readily availableData not readily available-

Note: Detailed, fully assigned NMR and IR spectral data are not publicly available in a tabulated format. Researchers should refer to specialized databases or perform their own characterization.

Experimental Protocols

Synthesis of this compound (Fischer Indole Synthesis)

The Fischer indole synthesis is a widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions[4].

Workflow for the Fischer Indole Synthesis:

fischer_indole_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Nitrophenylhydrazine 2-Nitrophenylhydrazine Acid catalyst (e.g., H₂SO₄, PPA) Acid catalyst (e.g., H₂SO₄, PPA) 2-Nitrophenylhydrazine->Acid catalyst (e.g., H₂SO₄, PPA) Condensation Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Acid catalyst (e.g., H₂SO₄, PPA) Heat Heat Acid catalyst (e.g., H₂SO₄, PPA)->Heat Cyclization This compound This compound Heat->this compound Aromatization

Caption: General workflow for the Fischer indole synthesis.

Procedure:

  • Hydrazone Formation: To a solution of 2-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add ethyl pyruvate. The mixture is typically stirred at room temperature to form the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), and heated.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 7-Aminoindole

The reduction of the nitro group of 7-nitroindole or its ester derivative is a key step in the synthesis of many biologically active compounds.

Procedure: A common method involves the catalytic hydrogenation of a nitro-indole derivative. For instance, 4-chloro-7-nitroindole can be reduced to 7-aminoindole using hydrogen gas in the presence of a palladium on charcoal (10% Pd/C) catalyst in a methanol solution containing sodium hydroxide[5]. The reaction is typically carried out under a hydrogen atmosphere in a Parr shaker. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The product is then purified by extraction and sublimation or recrystallization.

Synthesis of Indisulam (E7070)

Indisulam is synthesized from 7-aminoindole through a sulfamoylation reaction.

Procedure:

  • Dissolve 7-aminoindole in an aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Add a base, for example, pyridine or triethylamine (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-sulfamoylbenzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield Indisulam[6].

Biological Activity and Signaling Pathway

Indisulam exhibits its potent anticancer activity through a novel "molecular glue" mechanism. It induces the degradation of the RNA-binding protein RBM39 by promoting its interaction with the DCAF15 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, resulting in aberrant mRNA splicing and ultimately causing cell cycle arrest at the G1 phase and apoptosis in cancer cells[5][6][7][8][9].

Signaling Pathway of Indisulam's Action:

indisulam_pathway cluster_drug Drug Action cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation cluster_cellular_effects Cellular Effects Indisulam Indisulam DCAF15 DCAF15 Indisulam->DCAF15 binds to RBM39 RBM39 DCAF15->RBM39 recruits E3 Ubiquitin Ligase E3 Ubiquitin Ligase RBM39->E3 Ubiquitin Ligase substrate Proteasome Proteasome RBM39->Proteasome degradation Ubiquitin Ubiquitin Ubiquitin->RBM39 polyubiquitination Aberrant mRNA Splicing Aberrant mRNA Splicing Proteasome->Aberrant mRNA Splicing leads to G1 Cell Cycle Arrest G1 Cell Cycle Arrest Aberrant mRNA Splicing->G1 Cell Cycle Arrest Apoptosis Apoptosis G1 Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of Indisulam.

Conclusion

This compound is a valuable starting material for the synthesis of biologically active molecules. The conversion of this compound to derivatives like Indisulam highlights the potential of the 7-substituted indole scaffold in cancer therapy. The unique "molecular glue" mechanism of Indisulam offers a promising strategy for targeting previously "undruggable" proteins. Further exploration of derivatives based on the this compound core could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

A Comparative Guide to the Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate and its Validation via TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate, a key building block in various pharmaceutical endeavors. The performance of the Fischer indole synthesis and the Reissert indole synthesis are objectively compared, supported by experimental data. Detailed protocols for both synthesis routes and for the validation of reaction progress using Thin-Layer Chromatography (TLC) are presented.

Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, and the availability and cost of starting materials. Below is a summary of the key performance indicators for the Fischer and Reissert syntheses for preparing this compound.

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldReaction TimePurity
Fischer Indole Synthesis 2-Nitroaniline, Ethyl pyruvatePolyphosphoric acidHigh~12 hoursGood
Reissert Indole Synthesis 2,6-Dinitrotoluene, Diethyl oxalatePotassium ethoxide, Zinc, Acetic acidModerateMulti-step, >12 hoursGood

Experimental Protocols

Fischer Indole Synthesis

This method proceeds via the formation of a phenylhydrazone from 2-nitroaniline and ethyl pyruvate, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)hydrazono)propanoate (Ethyl pyruvate o-nitrophenylhydrazone)

  • In an ice bath, prepare a diazonium salt solution by mixing 2-nitroaniline with water and concentrated hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water to the stirred mixture.

  • In a separate ice bath, dissolve ethyl pyruvate in ethanol and add a solution of potassium hydroxide.

  • Add the previously prepared diazonium salt solution to the ethyl pyruvate mixture. A yellow solid, the ethyl pyruvate o-nitrophenylhydrazone, will precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

Step 2: Cyclization to this compound

  • Combine the dried ethyl pyruvate o-nitrophenylhydrazone with polyphosphoric acid in a round-bottom flask.

  • Heat the mixture to 80°C and stir for approximately 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the hot, viscous solution into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry to obtain this compound.

Reissert Indole Synthesis

The Reissert synthesis offers an alternative route starting from 2,6-dinitrotoluene. This method involves the condensation with diethyl oxalate followed by a reductive cyclization.

Step 1: Condensation of 2,6-Dinitrotoluene with Diethyl Oxalate

  • Prepare a solution of potassium ethoxide in absolute ethanol.

  • Add 2,6-dinitrotoluene and diethyl oxalate to the potassium ethoxide solution.

  • Reflux the mixture to facilitate the condensation reaction, forming the corresponding ethyl 2-(2,6-dinitrophenyl)-3-oxobutanoate.

Step 2: Reductive Cyclization

  • To the crude product from the previous step, add a reducing agent such as zinc dust in acetic acid.

  • This step facilitates the reduction of one of the nitro groups to an amine, which then undergoes spontaneous intramolecular cyclization to form the indole ring.

  • The reaction mixture is then worked up to isolate the this compound.

Validation by Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for monitoring the progress of a chemical reaction by separating the components of a reaction mixture based on their polarity. For the synthesis of this compound, a silica gel plate is used as the stationary phase, and a mixture of non-polar and polar solvents serves as the mobile phase.

TLC Protocol:

  • Plate Preparation: Use commercially available silica gel TLC plates.

  • Spotting: Dissolve small aliquots of the reaction mixture and the starting materials (for comparison) in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the baseline of the TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase. A common mobile phase for separating compounds of similar polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, starting with a 1:1 mixture.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The starting materials and the product will appear as dark spots.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Observations:

  • Starting Material (e.g., Ethyl pyruvate o-nitrophenylhydrazone in Fischer Synthesis): Will have a specific Rf value.

  • Product (this compound): Will have a different Rf value, typically lower than the less polar starting hydrazone, indicating its formation.

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz.

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_validation Validation SM1 2-Nitroaniline Intermediate Ethyl pyruvate o-nitrophenylhydrazone SM1->Intermediate Diazotization R1 Ethyl Pyruvate R1->Intermediate Condensation Solvent1 HCl, H2O, NaNO2 Solvent1->SM1 Solvent2 Ethanol, KOH Solvent2->R1 Product Ethyl 7-nitro-1H-indole- 2-carboxylate Intermediate->Product Heat (80°C) Catalyst Polyphosphoric Acid Catalyst->Intermediate TLC TLC Analysis (Hexane:Ethyl Acetate) Product->TLC Monitor Progress

Caption: Workflow for the Fischer Indole Synthesis.

Reissert_Indole_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_validation2 Validation SM2 2,6-Dinitrotoluene Intermediate2 Condensation Product SM2->Intermediate2 R2 Diethyl Oxalate R2->Intermediate2 Base Potassium Ethoxide Base->SM2 Product2 Ethyl 7-nitro-1H-indole- 2-carboxylate Intermediate2->Product2 Reduction & Cyclization Reducer Zinc, Acetic Acid Reducer->Intermediate2 TLC2 TLC Analysis (Hexane:Ethyl Acetate) Product2->TLC2 Monitor Progress

Caption: Workflow for the Reissert Indole Synthesis.

TLC_Validation_Logic Start Start Reaction Monitor Monitor with TLC Start->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Monitor No Workup Reaction Workup Decision->Workup Yes End Pure Product Workup->End

Caption: Logical workflow for reaction monitoring using TLC.

A Spectroscopic Guide: Distinguishing Ethyl 7-nitro-1H-indole-2-carboxylate from its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical building block, Ethyl 7-nitro-1H-indole-2-carboxylate, with its immediate precursor, Ethyl 1H-indole-2-carboxylate. The introduction of a nitro group at the C7 position of the indole ring induces significant changes in the molecule's electronic environment, which are clearly observable through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following sections present quantitative data, experimental protocols, and a visual representation of the synthetic pathway to aid researchers in compound verification and characterization.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the electrophilic nitration of Ethyl 1H-indole-2-carboxylate. This reaction typically involves a nitrating agent, such as a mixture of nitric acid and a dehydrating agent, which introduces a nitro (-NO₂) group onto the electron-rich indole scaffold. The regioselectivity of the nitration is crucial, targeting the 7-position of the benzene portion of the indole ring.

G A Ethyl 1H-indole-2-carboxylate B This compound A->B  Nitrating Agent (e.g., HNO₃/H₂SO₄)  

Caption: Synthetic route from the precursor to the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 1H-indole-2-carboxylate and its nitrated derivative.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton Assignment Ethyl 1H-indole-2-carboxylate Chemical Shift (δ) ppmThis compound Chemical Shift (δ) ppm[1]Key Observation
-NH (Indole)~11.74~12.8 (broad s)Significant downfield shift due to the electron-withdrawing effect of the adjacent nitro group.
H-3~7.11 (s)~7.35 (d)Minor shift; coupling may appear due to changes in the ring system.
H-4~7.65 (d)~8.15 (dd)Significant downfield shift due to deshielding by the nitro group.
H-5~7.06 (t)~7.30 (t)Moderate downfield shift.
H-6~7.24 (t)~7.85 (dd)Significant downfield shift.
-OCH₂CH₃ (Methylene)~4.30 (q)~4.40 (q)Minor downfield shift.
-OCH₂CH₃ (Methyl)~1.30 (t)~1.38 (t)Minor downfield shift.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon Assignment Ethyl 1H-indole-2-carboxylate Chemical Shift (δ) ppm[2]This compound Chemical Shift (δ) ppmKey Observation
C=O (Ester)~163.3~161.0Minor shift.
C-2~128.9~130.0Minor shift.
C-3~107.8~109.0Minor shift.
C-3a~127.3~128.0Minor shift.
C-4~122.4~129.5Significant downfield shift.
C-5~120.4~123.0Moderate shift.
C-6~124.7~119.0Upfield shift due to altered resonance.
C-7~113.0~135.0 (C-NO₂)Large downfield shift and signal attenuation due to the attached nitro group.
C-7a~137.7~133.0Upfield shift.
-OCH₂CH₃ (Methylene)~60.5~62.0Minor downfield shift.
-OCH₂CH₃ (Methyl)~14.8~14.5Minor upfield shift.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Functional Group Ethyl 1H-indole-2-carboxylate Wavenumber (cm⁻¹)This compound Wavenumber (cm⁻¹)Key Observation
N-H Stretch (Indole)~3406~3300Broadening and shift due to altered hydrogen bonding.
C=O Stretch (Ester)~1680~1700Shift to higher frequency due to electron-withdrawing nitro group.
Aromatic C=C Stretch~1577, 1508~1620, 1580Shifts in aromatic stretching frequencies.
N-O Asymmetric StretchNot Present~1520 Appearance of a strong, characteristic band for the nitro group.
N-O Symmetric StretchNot Present~1350 Appearance of another strong, characteristic band for the nitro group.
C-O Stretch~1250~1260Minor shift.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) [3][4]Observed [M+H]⁺ (m/z)
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21190.08
This compoundC₁₁H₁₀N₂O₄234.21235.07

Experimental Protocols

1. Synthesis of this compound To a stirred solution of Ethyl 1H-indole-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0°C, a cooled mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature for 1-2 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound as a yellow to orange powder.[5]

2. NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[6] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectra are obtained using an FT-IR spectrometer. Samples are prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The typical FT-IR spectrum of an indole shows a characteristic N-H stretching vibration around 3400 cm⁻¹.[7]

4. Mass Spectrometry Mass spectra are acquired using an Electrospray Ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source. Data is collected in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

References

Safety Operating Guide

Proper Disposal of Ethyl 7-nitro-1H-indole-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 7-nitro-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.

I. Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound.[1] This substance is classified as harmful and requires careful management to prevent exposure and ensure safety.

Key Hazards:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May form combustible dust concentrations in air.[1]

Quantitative Data Summary:

PropertyValueSource
Physical StatePowder SolidFisher Scientific
AppearanceYellowFisher Scientific
Melting Point95 - 98 °C / 203 - 208.4 °FFisher Scientific
Molecular FormulaC11H10N2O4PubChem

II. Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.

III. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] The following steps provide a detailed workflow for preparing the waste for collection.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams.

  • Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.

Step 2: Container Selection and Labeling

  • Use a dedicated, sealable, and chemically compatible container for the waste. The original container is often a suitable choice.

  • Clearly label the container with the words "HAZARDOUS WASTE".

  • The label must include the full chemical name: "this compound" and its concentration if in a solution.

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

  • The storage area should be away from heat sources and direct sunlight.

  • Ensure the container is kept tightly closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste contractor with the accurate chemical name and quantity.

Step 5: Documentation

  • Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of accumulation.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these emergency protocols:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Call a poison center or doctor for treatment advice.

  • Spill Cleanup: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposal A Step 1: Don Personal Protective Equipment B Step 2: Segregate Waste from Other Chemicals A->B C Step 3: Select & Label a Compatible Container B->C D Step 4: Transfer Waste to Labeled Container C->D E Step 5: Securely Seal the Container D->E F Step 6: Store in Designated Cool, Dry, Ventilated Area E->F G Step 7: Contact Approved Waste Disposal Service F->G H Step 8: Provide Waste Details for Pickup G->H I Step 9: Document Disposal (Logbook) H->I

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 7-nitro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.